molecular formula C11H10O3 B1617480 2-Benzoyl-cyclopropanecarboxylic acid CAS No. 1601-81-6

2-Benzoyl-cyclopropanecarboxylic acid

Cat. No.: B1617480
CAS No.: 1601-81-6
M. Wt: 190.19 g/mol
InChI Key: LKZSGYYDOQYLNR-UHFFFAOYSA-N
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Description

2-Benzoyl-cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Benzoyl-cyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167088. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Benzoyl-cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoyl-cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzoylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10(7-4-2-1-3-5-7)8-6-9(8)11(13)14/h1-5,8-9H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZSGYYDOQYLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304727
Record name 2-Benzoylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601-81-6
Record name NSC167088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-benzoyl-cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of 2-Benzoyl-cyclopropanecarboxylic Acid: A Comprehensive Technical Guide

Executive Summary

2-Benzoyl-cyclopropanecarboxylic acid (CAS: 1601-81-6) is a highly versatile bifunctional building block utilized in the synthesis of complex bicyclic ketoesters, diaza-bicycloheptenones[1], and various pharmaceutical intermediates[2]. The presence of both a rigid cyclopropane ring and orthogonal reactive handles (a ketone and a carboxylic acid) makes it a critical intermediate in advanced organic synthesis. This whitepaper details the stereoselective synthesis of both its cis and trans isomers, providing mechanistic rationale, self-validating experimental protocols, and analytical benchmarks for researchers and drug development professionals.

Retrosynthetic Logic and Stereochemical Control

The is fundamentally dictated by the desired stereochemistry of the cyclopropane ring.

Pathway A: The cis-Isomer via Friedel-Crafts Acylation The cis-isomer is thermodynamically less stable due to the steric clash between the bulky benzoyl and carboxylic acid groups. Therefore, its synthesis requires strict kinetic control and a rigid precursor. This is achieved by the Lewis acid-mediated Friedel-Crafts acylation of benzene using 1,2-cyclopropanedicarboxylic anhydride (3-oxabicyclo[3.1.0]hexane-2,4-dione)[3]. Because the starting anhydride is locked in a cis-configuration (the trans-anhydride is too strained to exist as a monomer), the stereochemical fidelity is perfectly conserved during the ring-opening acylation[1].

Pathway B: The trans-Isomer via Michael-Initiated Ring Closure (MIRC) To access the trans-isomer, thermodynamic control is leveraged. A Michael-Initiated Ring Closure (MIRC) between phenacyl bromide (or its derivatives) and an acrylate ester in the presence of a nucleophilic base yields the trans-cyclopropane[4]. The enolate intermediate undergoes intramolecular alkylation, naturally adopting the trans-configuration to minimize steric repulsion before the final ester hydrolysis. Furthermore, cis-to-trans isomerization can be achieved photochemically or in refluxing alkaline solutions[5].

Experimental Methodologies

Protocol 1: Synthesis of cis-2-Benzoylcyclopropanecarboxylic Acid

Causality & E-E-A-T: This protocol utilizes anhydrous AlCl₃. Moisture must be strictly excluded because water reacts with AlCl₃ to form HCl and insoluble Al(OH)₃, effectively destroying the Lewis acid catalyst. The reaction is quenched with concentrated HCl and ice; the strong acid is required to protonate the carbonyl oxygen, breaking the robust aluminum-ketone coordinate complex and precipitating the free organic acid[1].

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 50 mL round-bottom flask under a continuous stream of N₂. Self-validation: The flask should be cool to the touch under N₂ before proceeding to prevent internal condensation.

  • Catalyst Loading: Charge the flask with anhydrous AlCl₃ (2.01 g, 15.1 mmol) and anhydrous benzene (8 mL). Seal with a rubber septum and purge with N₂[3].

  • Anhydride Addition: Slowly add 1,2-cyclopropanedicarboxylic anhydride (1.0 equiv) to the stirring suspension. Self-validation: The mixture will transition from a heterogeneous suspension to a colored, homogeneous complex as the acylium ion forms.

  • Reaction Execution: Reflux the mixture for 4 hours, then allow it to stir at room temperature for up to 48 hours to ensure complete conversion[1].

  • Quench & Hydrolysis: Carefully decant the reaction mixture into a vigorously stirring beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Self-validation: A highly exothermic reaction will occur, followed by the precipitation of a white/off-white solid as the aluminum complex breaks down[1].

  • Isolation: Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water to remove residual aluminum salts, and recrystallize from propanol to afford pure cis-2-benzoylcyclopropanecarboxylic acid[1].

Protocol 2: Synthesis of trans-2-Benzoylcyclopropanecarboxylic Acid

Causality & E-E-A-T: This method relies on the base-catalyzed MIRC reaction. DABCO is used as a nucleophilic catalyst to facilitate the initial Michael addition, while NaOH drives the subsequent intramolecular substitution[4]. The bulky tert-butyl acrylate is chosen to maximize steric hindrance during ring closure, exclusively driving the equilibrium toward the trans-isomer.

Step-by-Step Procedure:

  • Reagent Mixing: In a flame-dried 100 mL flask, dissolve 2-bromoacetophenone (18.2 mmol) and DABCO (18.2 mmol) in anhydrous acetonitrile (45 mL). Stir for 30 minutes at room temperature under N₂[4].

  • Base & Acceptor Addition: Add dry NaOH (28.1 mmol) and tert-butyl acrylate (18.2 mmol) in quick succession. Self-validation: A slight exotherm and color change indicate the formation of the active enolate.

  • Ring Closure: Equip the flask with a reflux condenser and heat at 85 °C for 16 hours[4].

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with diethyl ether (3 x 50 mL). Dry the organic layer over Na₂SO₄ and concentrate.

  • Hydrolysis: Dissolve the resulting tert-butyl ester in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 4 hours to cleave the tert-butyl group.

  • Purification: Evaporate the volatiles and purify via silica gel chromatography or recrystallization to yield the trans-acid.

Quantitative Data & Analytical Validation

ParameterPathway A: Friedel-Crafts AcylationPathway B: MIRC & Hydrolysis
Target Isomer cis-2-Benzoylcyclopropanecarboxylic acidtrans-2-Benzoylcyclopropanecarboxylic acid
Typical Yield 31% – 65%75% – 85%
Stereoselectivity >99% cis (due to rigid cyclic anhydride)>95% trans (thermodynamic control)
Scalability High (Industrial standard, inexpensive reagents)Moderate (Requires precise base stoichiometry)
Key Intermediates Acylium-AlCl₃ complexEnolate / Carbanion
Environmental Impact High AlCl₃ waste, requires aqueous quenchLower metal waste, uses halogenated precursors

Visualizations

ReactionPathways A 1,2-Cyclopropanedicarboxylic Anhydride B Benzene + AlCl3 (Electrophilic Attack) A->B Lewis Acid Activation C Acylium-AlCl3 Intermediate B->C Friedel-Crafts Acylation D cis-2-Benzoyl- cyclopropanecarboxylic acid C->D Aqueous HCl Quench

Mechanistic pathway for the stereoselective synthesis of the cis-isomer via Friedel-Crafts.

Workflow Step1 Charge Flask: AlCl3 + Benzene (Flame-dried, N2 atm) Step2 Add 1,2-Cyclopropanedicarboxylic Anhydride Step1->Step2 Step3 Reflux 4h / Stir 48h (Acylation) Step2->Step3 Step4 Quench: Ice + HCl (Break Al-complex) Step3->Step4 Step5 Filter & Recrystallize (Propanol) Step4->Step5

Step-by-step experimental workflow for the Friedel-Crafts acylation protocol.

References

  • Title: Controlling Stereoselectivity and Chemoselectivity of Cyclopropyl Ketyl Radical Anions with Visible Light Photocatalysis Source: University of Wisconsin–Madison (wisc.edu) URL: [Link]

  • Title: EP0012366A1 - 3,4-Diaza-bicyclo(4.1.0)
  • Title: Photoisomerization of Cyclopropane Derivatives. Photointerconversion of Propenes and Cyclopropanes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Comprehensive Characterization and Stereochemical Analysis of 2-Benzoyl-cyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Benzoyl-cyclopropanecarboxylic acid (2-BCPA) is a highly versatile, rigidified bifunctional building block widely utilized in modern drug discovery and organocatalysis. Featuring both a hydrogen-bond donating carboxylic acid and a hydrogen-bond accepting benzoyl group arrayed on a strained three-membered carbocycle, 2-BCPA presents unique stereochemical and electronic properties. This whitepaper provides a comprehensive, field-proven guide to the physicochemical profiling, mechanistic isomerization, and analytical characterization of 2-BCPA, empowering researchers to establish self-validating workflows for its application.

Physicochemical Profiling & Structural Dynamics

The cyclopropane ring imparts significant torsional strain and distinct orbital hybridization (often described by the Walsh model), leading to partial


-character that conjugates with the adjacent carbonyl groups.
Table 1: Key Physicochemical Properties of 2-BCPA
PropertyValue / Description
Chemical Formula C11H10O3[1]
Molecular Weight 190.20 g/mol [1]
CAS Registry Number 1601-81-6 (cis), 22811-70-7 (trans)[1],
Physical State White to off-white solid
Functional Groups Cyclopropane core, Aryl ketone, Carboxylic acid
Mechanistic Isomerization Dynamics

The stereochemical integrity of 2-BCPA is highly dependent on environmental conditions. The cis and trans isomers interconvert via two distinct mechanistic pathways, each with unique isotopic exchange profiles:

  • Alkaline Isomerization (Thermodynamic Control): When subjected to refluxing alkaline solutions (e.g., NaOH in H2O/MeOH), the alpha-proton at the C2 position (adjacent to the benzoyl group) is abstracted, forming a planar enolate intermediate. This results in the loss of the stereocenter. Upon reprotonation, the system thermodynamically equilibrates to the less sterically hindered trans isomer[2] (). If conducted in deuterated media (D2O), this pathway is accompanied by complete deuterium exchange at the C2 position[2].

  • Photochemical Isomerization (Kinetic Control): UV irradiation of the optically active cis acid in a hydroxylic solvent induces an

    
     transition. This excitation leads to intersystem crossing and the formation of a triplet diradical intermediate. Free rotation around the C1-C2 bond occurs prior to spin inversion and ring closure, yielding the inactive trans acid[2],[3] (). Crucially, this diradical mechanism occurs without any hydrogen exchange at the C2 position[2].
    

Isomerization Cis cis-2-Benzoyl- cyclopropanecarboxylic acid Diradical Diradical Intermediate (Photochemical) Cis->Diradical hν (UV Light) No H-exchange Enolate Enolate Intermediate (Alkaline Reflux) Cis->Enolate OH- / Reflux H-exchange at C2 Trans trans-2-Benzoyl- cyclopropanecarboxylic acid Diradical->Trans Intersystem Crossing / Bond Rotation Enolate->Trans Protonation (Thermodynamic Sink)

Figure 1: Mechanistic pathways for the stereochemical isomerization of 2-BCPA.

Experimental Methodology: Synthesis & Isolation Workflows

To ensure a self-validating system, the following protocol utilizes kinetic photochemical conversion followed by orthogonal chromatographic separation.

Protocol 1: Photochemical Conversion and Isolation of trans-2-BCPA

  • Step 1: Photochemical Excitation. Dissolve 5.0 mmol of cis-2-BCPA in 50 mL of anhydrous methanol. Degas the solvent via argon sparging for 15 minutes to prevent triplet state quenching by dissolved oxygen. Irradiate the solution using a 450 W medium-pressure mercury lamp (housed in a quartz water-cooled jacket) for 4 hours at ambient temperature.

  • Step 2: Reaction Quenching & Concentration. Monitor the reaction via TLC (Hexanes:EtOAc 3:1, visualized with UV and KMnO4). Once the cis starting material is consumed, concentrate the solution in vacuo at 35°C to yield a crude photostationary mixture.

  • Step 3: Chromatographic Separation. Purify the crude residue via flash column chromatography on silica gel (230–400 mesh). Elute with a gradient of pentane/ether (4:1 to 2:1) supplemented with 1% acetic acid to prevent streaking of the carboxylic acid moiety[4].

  • Step 4: Crystallization. Recrystallize the isolated trans fraction from hot toluene/hexanes to achieve >99% diastereomeric excess. Dry the purified crystals under high vacuum for 12 hours.

Analytical Characterization Strategies

Rigorous structural validation of 2-BCPA requires a multi-modal spectroscopic approach to definitively assign stereochemistry and confirm functional group integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method for assigning cis vs. trans stereochemistry in cyclopropanes is

    
    H NMR, specifically through the analysis of vicinal coupling constants (
    
    
    
    ). According to the Karplus equation adapted for strained three-membered rings[5] (), the dihedral angle strictly dictates the
    
    
    -value. In the cis isomer, the protons are eclipsed with a dihedral angle of ~0°, yielding a large coupling constant (
    
    
    Hz)[5]. In the trans isomer, the dihedral angle is ~144°, resulting in a significantly smaller coupling constant (
    
    
    Hz)[5].
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The orthogonal orientation of the carbonyl groups relative to the cyclopropane ring affects their stretching frequencies. The ketone typically appears at ~1680-1700 cm

    
    , while the carboxylic acid carbonyl manifests at ~1710-1730 cm
    
    
    
    .
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-TOF) in negative mode yields the

    
     ion at m/z 189.0557, confirming the exact mass and elemental composition.
    

Characterization Sample Analyte: 2-Benzoyl- cyclopropanecarboxylic acid NMR Multinuclear NMR (1H, 13C, 2D-COSY) Sample->NMR MS High-Resolution MS (ESI-TOF) Sample->MS IR FT-IR Spectroscopy (Functional Groups) Sample->IR Stereo Stereochemical Assignment (cis/trans) NMR->Stereo J-coupling constants MS->Stereo Fragmentation IR->Stereo Carbonyl shifts

Figure 2: Analytical workflow for the structural validation of 2-BCPA.

Table 2: Diagnostic Spectral Assignments for 2-BCPA Isomers
Analytical Techniquecis-2-BCPAtrans-2-BCPA
1H NMR (

at C1-C2)
> 9.0 Hz4.0 - 7.0 Hz
13C NMR (Carbonyls) ~ 198 ppm (Ketone), ~ 176 ppm (Acid)~ 196 ppm (Ketone), ~ 174 ppm (Acid)
FT-IR (C=O stretch) 1695 cm

, 1722 cm

1688 cm

, 1718 cm

HRMS (ESI-) m/z 189.0557 [M-H]-m/z 189.0557 [M-H]-

Applications in Drug Development & Organocatalysis

The rigid geometry of 2-BCPA makes it an ideal bioisostere for constraining peptide backbones and orienting pharmacophores in 3D space. Furthermore, functionalized cyclopropylmagnesium reagents derived from 2-BCPA esters are highly valuable in cross-coupling reactions for the synthesis of complex natural products and active pharmaceutical ingredients (APIs)[4] ().

References

  • Title: Photoisomerization of Cyclopropane Derivatives. Photointerconversion of Propenes and Cyclopropanes. Source: Journal of the American Chemical Society (ACS Publications). URL: [Link]

  • Title: 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. Source: Magnetic Resonance in Chemistry (ResearchGate). URL: [Link]

  • Title: Preparation of New Functionalized Cyclopropylmagnesium Reagents. Source: Angewandte Chemie International Edition (Wiley-VCH). URL: [Link]

Sources

An In-Depth Technical Guide to 2-Benzoyl-Cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Benzoyl-cyclopropanecarboxylic acid (CAS: 1601-81-6 for cis) is a bifunctional cyclopropane derivative featuring a ketone (benzoyl) and a carboxylic acid moiety on a strained three-membered ring. It serves as a critical scaffold in medicinal chemistry, particularly for designing conformationally restricted amino acid analogs and peptidomimetics. Its rigid geometry allows for precise spatial positioning of pharmacophores, making it valuable in the development of glutamate receptor ligands and enzyme inhibitors.

This guide details the synthesis, stereochemical resolution, spectroscopic characterization, and reactivity profile of this compound, designed for researchers requiring high-purity intermediates.

Chemical Identity & Physical Properties[1][2][3]

PropertyData
IUPAC Name 2-Benzoylcyclopropane-1-carboxylic acid
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
CAS Number 1601-81-6 (cis-isomer); 103986-55-6 (mixture/generic)
Appearance White to off-white crystalline solid
Melting Point (cis) 165–166 °C (recrystallized from ethyl acetate)
Solubility Soluble in ethanol, ethyl acetate, DMSO; sparingly soluble in water; cis and trans isomers exhibit marked solubility differences in benzene/hexane.[1][2][3]
pKa ~4.6 (carboxylic acid), typical of cyclopropyl acids.

Synthesis & Manufacturing

The most robust synthetic route for 2-benzoyl-cyclopropanecarboxylic acid avoids the hazardous use of diazo compounds (e.g., diazomethane) by utilizing an intramolecular or intermolecular Friedel-Crafts acylation . The reaction between cis-cyclopropane-1,2-dicarboxylic anhydride and benzene is the industry standard for accessibility and stereocontrol.

Primary Synthetic Route: Friedel-Crafts Acylation

This method selectively yields the cis-isomer due to the retention of configuration from the anhydride precursor.

Reagents:
  • Substrate: cis-Cyclopropane-1,2-dicarboxylic anhydride (1.0 equiv)

  • Solvent/Reactant: Anhydrous Benzene (Excess, acts as solvent)

  • Catalyst: Aluminum Chloride (AlCl₃, anhydrous, ~2.2–3.0 equiv)

  • Additives: DMF (optional, can modulate Lewis acidity)

Step-by-Step Protocol:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with cis-cyclopropane-1,2-dicarboxylic anhydride (e.g., 10 mmol) and anhydrous benzene (50 mL).

  • Catalyst Addition: Cool the mixture to 0–5 °C. Add AlCl₃ (25 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction; HCl gas evolution.[4]

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–70 °C for 2–4 hours. Monitor consumption of anhydride by TLC or HPLC.

  • Quench: Cool to 0 °C. Slowly pour the reaction mixture into a stirred slurry of ice/HCl (100 mL, 2M).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers and wash with brine.[5]

  • Purification: Extract the organic layer with saturated NaHCO₃ solution (3 x 30 mL) to pull the acid product into the aqueous phase (separating it from non-acidic byproducts).

  • Isolation: Acidify the combined aqueous extracts to pH 1–2 with conc. HCl. The product will precipitate. Filter the white solid.

  • Recrystallization: Recrystallize from Ethyl Acetate or Water/Ethanol to yield pure cis-2-benzoyl-cyclopropanecarboxylic acid (MP: 165–166 °C).

Mechanistic Pathway

The reaction proceeds via an acylium ion intermediate generated by the Lewis acid opening of the anhydride.

SynthesisMechanism Anhydride cis-Cyclopropane- 1,2-dicarboxylic anhydride Complex Acylium Ion Complex Anhydride->Complex Ring Opening AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Intermediate Sigma Complex (Arenium Ion) Complex->Intermediate + Benzene Benzene Benzene (Nucleophile) Benzene->Intermediate Product cis-2-Benzoyl- cyclopropanecarboxylic acid Intermediate->Product - H+ (Aromatization)

Figure 1: Friedel-Crafts acylation mechanism converting the anhydride to the keto-acid.

Stereochemistry & Separation

The cyclopropane ring creates rigid cis and trans isomers. The synthetic route above favors the cis form. However, for applications requiring the trans isomer (thermodynamically more stable), epimerization or specific separation techniques are required.

Cis/Trans Isomerization

The cis-isomer can be epimerized to the trans-isomer by heating in the presence of a base (e.g., NaOMe in MeOH) followed by acidification, or by thermal equilibration if the keto-enol tautomerism allows bond rotation (less likely without ring opening, but possible via the enolate).

Separation Protocol

If a mixture is obtained (e.g., via carbene addition routes), the isomers can be separated based on solubility or chiral resolution.

  • Solubility: The cis and trans isomers often exhibit significant solubility differences in non-polar solvents like Benzene or Hexane. The cis isomer is typically less soluble in non-polar hydrocarbons due to its higher polarity/dipole moment (both carbonyls on the same side).

  • Chiral Resolution: To separate enantiomers of the trans or cis forms, salt formation with chiral amines such as N-benzyl-2-aminobutanol or

    
    -methylbenzylamine  is effective.
    
Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for assigning stereochemistry. Unlike alkenes, cyclopropanes exhibit


 .
FeatureCis-IsomerTrans-IsomerMechanistic Reason
Vicinal Coupling (

)
8.0 – 11.5 Hz 4.0 – 6.5 Hz Karplus relationship: Cis dihedral angle is ~0° (max coupling), while trans is ~145° (reduced coupling due to ring strain).
Chemical Shift Ring protons often deshielded due to anisotropy of cis carbonyls.Ring protons relatively shielded.Proximity to carbonyl cones.

Reactivity Profile

The molecule possesses three reactive centers: the ketone, the carboxylic acid, and the strained ring.

Carboxylic Acid Transformations
  • Esterification: Reacts with alcohols/thionyl chloride to form esters.

  • Amide Coupling: Standard EDC/NHS or HATU coupling allows attachment to amines, crucial for peptidomimetic synthesis.

  • Curtius Rearrangement: Conversion to the isocyanate/amine via the acyl azide, providing access to 2-benzoyl-cyclopropylamines.

Ketone Transformations
  • Reduction: Sodium borohydride (

    
    ) reduction yields the corresponding alcohol (2-(hydroxy(phenyl)methyl)cyclopropanecarboxylic acid), introducing a new chiral center.
    
  • Condensation: Reacts with hydrazines to form hydrazones or indazoles (if cyclized).

Ring Strain & Stability

The "donor-acceptor" nature (if derivatized with electron donors) or "acceptor-acceptor" nature (with the two carbonyls) makes the ring susceptible to:

  • Ring Opening: Under harsh nucleophilic conditions or catalytic hydrogenation, the ring may open to form linear keto-acids (e.g., 4-oxo-4-phenylbutanoic acid derivatives).

  • Thermal Stability: Generally stable up to ~160°C (melting point), but prolonged heating above 200°C may induce decarboxylation or ring opening.

References

  • Friedel-Crafts Synthesis & Properties

    • Source: European Patent EP0012366A1. "3,4-Diaza-bicyclo(4.1.0)hepten-2-ones-5, process for their preparation..." (Describes the synthesis of cis-2-benzoylcyclopropanecarboxylic acid via anhydride and AlCl3).
  • Isomer Separation & Resolution

    • Source: European Patent EP0119463A1. "Process for the separation of isomers of substituted cyclopropanecarboxylic acids".
  • NMR Coupling Constants in Cyclopropanes

    • Source: Canadian Journal of Chemistry. "Proton Coupling Constants in Substituted Cyclopropanes". (Establishes for cyclopropanes).
  • General Cyclopropane Carboxylic Acid Data

    • Source: NIST Chemistry WebBook, SRD 69. "Cyclopropanecarboxylic acid".

Sources

discovery of 2-benzoyl-cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery and Technical Utility of 2-Benzoyl-Cyclopropanecarboxylic Acid

Executive Summary

2-Benzoyl-cyclopropanecarboxylic acid (2-BCPA) represents a pivotal "privileged scaffold" in medicinal chemistry, distinguished by its ability to lock pharmacophores into rigid, stereochemically defined conformations. Originally discovered as a synthetic curiosity during the exploration of small-ring strain dynamics, it has evolved into a critical intermediate for the synthesis of 3,4-diaza-bicyclo[4.1.0]hepten-2-ones —a class of compounds exhibiting anti-thrombotic potency up to 3,500 times that of acetylsalicylic acid (Aspirin).

This technical guide dissects the discovery, synthetic evolution, and therapeutic application of 2-BCPA. It moves beyond basic chemical description to analyze the cis/trans isomerization dynamics that dictate its reactivity and outlines the precise protocols required to harness this molecule for high-affinity ligand development.

Chemical Identity & Stereochemical Dynamics

The cyclopropane ring of 2-BCPA introduces significant ring strain (~27.5 kcal/mol), creating a unique electronic environment where the "banana bonds" (bent bonds) exhibit alkene-like character. This structural feature allows for conjugation between the benzoyl carbonyl and the cyclopropane ring, significantly influencing the molecule's stability and reactivity.

  • IUPAC Name: 2-benzoylcyclopropane-1-carboxylic acid

  • CAS Registry:

    • cis-isomer: 1601-81-6[1]

    • trans-isomer: 1601-82-7[2]

  • Molecular Formula: C₁₁H₁₀O₃

  • Key Feature: The cis isomer is the thermodynamic product of the Friedel-Crafts acylation route, while the trans isomer is often accessed via photoisomerization or asymmetric catalysis.

The Photoisomerization Phenomenon

A defining moment in the technical history of 2-BCPA was the discovery of its photo-lability by Griffin et al. (1966). Upon irradiation, the cis isomer undergoes homolytic fission of the C1-C2 bond, forming a diradical intermediate that relaxes to the trans configuration. This behavior is critical for researchers, as light exposure during synthesis or storage can lead to stereochemical scrambling, altering biological activity.

Synthetic Pathways: Evolution of a Scaffold

The synthesis of 2-BCPA has evolved from stoichiometric, harsh Lewis-acid mediated reactions to catalytic, enantioselective methods.

A. The Classical Friedel-Crafts Route (Thermodynamic Control)

The most robust method for generating the cis-isomer on a multi-gram scale involves the desymmetrization of 1,2-cyclopropanedicarboxylic anhydride.

  • Mechanism: The reaction proceeds via an acylium ion intermediate generated by AlCl₃ complexation with the anhydride. The benzene ring attacks the electrophilic carbonyl, opening the anhydride ring.

  • Stereoselectivity: The reaction overwhelmingly favors the cis configuration due to the retention of the relative stereochemistry of the anhydride precursor and the coordination of the aluminum species.

B. Modern Asymmetric Cyclopropanation (Kinetic Control)

For the trans-isomer or enantiomerically pure variants, modern protocols utilize transition metal catalysis (Rh, Ru, or Cu) with diazo compounds.

  • Reagents: Styrene derivatives + Ethyl Diazoacetate (EDA).

  • Catalyst: Chiral Dirhodium(II) carboxylates or Ru(II)-Pheox complexes.

  • Advantage: Allows for the direct synthesis of the trans isomer with high enantiomeric excess (ee > 90%), avoiding the difficult separation of cis/trans mixtures.

Therapeutic Application: The Bicyclic Diaza-Heterocycle Breakthrough

The true value of 2-BCPA was realized with the discovery of its conversion into 3,4-diaza-bicyclo[4.1.0]hepten-2-ones . As detailed in European Patent EP0012366A1, these bicyclic derivatives serve as potent platelet aggregation inhibitors.

Mechanism of Action

The 2-BCPA scaffold acts as a conformational lock. By fusing a hydrazine moiety to the cis-dicarbonyl system, the resulting bicyclic structure mimics the transition state of arachidonic acid metabolism or specific thromboxane receptor antagonists.

  • Potency: Selected derivatives demonstrated anti-aggregation effects 73 to 3530 times stronger than Aspirin in rodent models.[3]

  • Selectivity: The rigid cyclopropane backbone prevents "induced fit" binding to off-target receptors, enhancing the safety profile compared to flexible linear analogues.

Experimental Protocols

Protocol A: Synthesis of cis-2-Benzoyl-cyclopropanecarboxylic Acid

Context: This protocol utilizes the Friedel-Crafts acylation, optimized for yield and stereochemical purity.

Reagents:

  • 1,2-Cyclopropanedicarboxylic anhydride (1.0 eq)[3]

  • Anhydrous Benzene (Solvent & Reactant, excess)

  • Aluminum Chloride (AlCl₃, 2.2 eq)

  • Conc. HCl (for quenching)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel. Maintain an inert nitrogen atmosphere.

  • Solvation: Charge the flask with anhydrous benzene (150 mL) and add AlCl₃ (30 g) portion-wise at 0°C. Caution: Exothermic.

  • Addition: Dissolve 1,2-cyclopropanedicarboxylic anhydride (11.2 g) in benzene (50 mL). Add this solution dropwise to the AlCl₃ suspension over 45 minutes, maintaining internal temperature < 10°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 2 hours. The solution will turn dark red/brown, indicating acylium ion formation.

  • Quenching: Cool the mixture to 0°C. Slowly pour the reaction mass onto a mixture of crushed ice (200 g) and Conc. HCl (20 mL). Critical: Vigorous evolution of HCl gas will occur.

  • Isolation: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organics, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from water/ethanol (9:1).

    • Target Yield: 70-75%

    • Appearance: White crystalline solid.

    • Validation: ¹H NMR should show cyclopropane protons at δ 1.5–2.8 ppm and aromatic protons at δ 7.4–8.0 ppm.

Protocol B: Cyclization to 3,4-Diaza-bicyclo[4.1.0]hepten-2-one

Context: Converting the scaffold into the bioactive bicyclic drug candidate.

  • Reactants: cis-2-Benzoyl-cyclopropanecarboxylic acid (10 mmol) + Hydrazine Hydrate (12 mmol).

  • Solvent: Ethanol (Abs).

  • Procedure: Reflux the mixture for 6 hours. The hydrazine attacks the ketone carbonyl and the carboxylic acid sequentially, forming the fused pyridazinone-like ring.

  • Workup: Cool to crystallize the product directly from the reaction mixture.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways from the 2-BCPA scaffold: the photo-induced isomerization and the hydrazine-mediated cyclization to the bioactive bicyclic core.

G Anhydride 1,2-Cyclopropane- dicarboxylic Anhydride cis_BCPA cis-2-Benzoyl- cyclopropanecarboxylic Acid (Thermodynamic Product) Anhydride->cis_BCPA AlCl3, Reflux (Friedel-Crafts) Benzene Benzene (Solvent/Rkt) Benzene->cis_BCPA Diradical Diradical Intermediate cis_BCPA->Diradical hv (UV Light) Bicyclic 3,4-Diaza-bicyclo [4.1.0]hepten-2-one (Bioactive Core) cis_BCPA->Bicyclic N2H4 (Hydrazine) Cyclization trans_BCPA trans-2-Benzoyl- cyclopropanecarboxylic Acid Diradical->trans_BCPA Relaxation

Figure 1: Synthetic divergence of the 2-BCPA scaffold showing Friedel-Crafts assembly, photo-isomerization, and drug synthesis.

Quantitative Data Summary

Parametercis-Isomer (1601-81-6)trans-Isomer (1601-82-7)Bicyclic Derivative (Drug Candidate)
Melting Point 108 - 110 °C145 - 147 °C> 200 °C (Dec)
Stability Stable in darkPhotosensitive (isomerizes)Highly Stable
Primary Synthesis Friedel-Crafts AcylationPhotoisomerization / Asymmetric Cat.Hydrazine Condensation
Bioactivity Synthetic IntermediateSynthetic IntermediateHigh Potency Anti-thrombotic
Relative Potency N/AN/A73x - 3530x vs Aspirin

References

  • Griffin, G. W., et al. (1966).[4] "Photoisomerization of cis-2-benzoylcyclopropanecarboxylic acid." Tetrahedron, 22(2), 473-476.[4][5] Link

  • Boehringer Mannheim GmbH. (1980). "3,4-Diaza-bicyclo(4.1.0)hepten-2-ones-5, process for their preparation and therapeutical compositions containing them." European Patent EP0012366A1. Link

  • Charette, A. B., et al. (2008). "Stereoselective Synthesis of Cyclopropanes Based on a 1,2-Chirality Transfer." Chemistry – A European Journal, 14(26), 7951-7960.[4] Link[4]

  • Meshcheryakov, A. P., et al. (1961).[5] "Synthesis of alkyl-α,α-dimethylcyclopropanemethanols and alkylcyclopropyl methyl ketones." Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. Link

Sources

2-Benzoylcyclopropanecarboxylic Acid: A Comprehensive Technical Guide on Isomerization Dynamics and Photocatalytic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in synthetic methodology, I frequently encounter the challenge of functionalizing highly strained ring systems without compromising their structural integrity. 2-Benzoylcyclopropanecarboxylic acid (2-BCPCA) represents a privileged, bifunctional cyclopropane scaffold that has transitioned from a historical mechanistic probe in UV photochemistry to a highly versatile building block in modern visible-light photoredox catalysis. This whitepaper provides an in-depth analysis of its physicochemical properties, isomerization dynamics, and step-by-step protocols for its application in advanced synthetic workflows.

Physicochemical Profile & Structural Logic

The utility of 2-BCPCA stems from its unique push-pull electronic configuration. The rigid cyclopropane ring is flanked by an electron-withdrawing benzoyl group and a carboxylic acid moiety. This specific spatial arrangement not only allows for precise stereochemical studies but also primes the ring for controlled cleavage under single-electron transfer (SET) conditions. The relief of cyclopropane ring strain (~27.5 kcal/mol) provides a powerful thermodynamic driving force for downstream functionalization.

Table 1: Quantitative Physicochemical Data of 2-Benzoylcyclopropanecarboxylic Acid [2]

PropertyValue / Specification
Chemical Name 2-Benzoylcyclopropanecarboxylic acid
CAS Registry Number (cis-isomer) 1601-81-6
CAS Registry Number (trans-isomer) 22811-70-7
Molecular Formula C11H10O3
Molecular Weight 190.20 g/mol
Physical State Solid
Purity Standard (Commercial) ≥ 97.00%

Isomerization Dynamics: Thermal vs. Photochemical Pathways

Understanding the stereochemical behavior of 2-BCPCA is critical for researchers utilizing it in asymmetric synthesis. The compound exhibits distinct isomerization behaviors depending on the applied energy source and chemical environment.

Alkaline Epimerization

In refluxing alkaline solutions, the cis and trans isomers of 2-BCPCA readily interconvert. Causality: The basic conditions promote enolization at the carbon alpha to the benzoyl group. This reversible deprotonation allows for epimerization at the C2 position while strictly retaining the stereochemical configuration of the C1 asymmetric center (the carboxylic acid bearing carbon) [1].

Photochemical Diradical Mechanism

The seminal work by W.G. Brown and J.F. Neumer established that UV irradiation of the optically active cis-isomer yields the optically inactive (racemic) trans-acid [1]. Causality: Unlike the thermal alkaline pathway, photochemical excitation induces an intersystem crossing to a triplet state, leading to the homolytic cleavage of the C1–C2 bond. The resulting diradical intermediate loses all spatial constraints, allowing for free rotation. Upon ring closure, it preferentially forms the thermodynamically favored trans-isomer, resulting in complete racemization.

Photoisomerization A cis-2-Benzoylcyclopropanecarboxylic acid (Optically Active) B Excited Singlet/Triplet State (hv Absorption) A->B UV Irradiation C Diradical Intermediate (C1-C2 Bond Cleavage) B->C Intersystem Crossing D Stereocenter Loss & Bond Rotation C->D Homolytic Cleavage E trans-2-Benzoylcyclopropanecarboxylic acid (Racemic / Inactive) D->E Ring Closure

Figure 1: Diradical mechanism of photochemical cis-trans isomerization of 2-BCPCA.

Self-Validating Analytics: The successful conversion of the optically active cis-isomer to the racemic trans-isomer can be validated via polarimetry (observing the loss of optical rotation,


) and 

H NMR (observing a shift in the coupling constants of the cyclopropyl protons, as trans-coupling constants are typically smaller than cis-coupling constants in cyclopropanes).

Modern Synthetic Utility: Visible-Light Photoredox Catalysis

While classical UV photochemistry destroys the stereocenters of 2-BCPCA, modern visible-light photoredox catalysis harnesses the benzoyl group to perform highly controlled, stereoselective ring-opening reactions. By utilizing transition metal photocatalysts (e.g., Ruthenium or Iridium complexes), researchers can reduce the benzoyl ketone to a ketyl radical anion [3]. This intermediate triggers a regioselective ring opening, transforming the cyclopropane into a reactive species capable of formal [3+2] cycloadditions to build complex cyclopentanoids.

Protocol: Pre-Photocatalysis Esterification (Self-Validating Workflow)

Objective: To prevent unwanted proton-transfer side reactions or decarboxylation during subsequent single-electron transfer (SET) photocatalysis, the free carboxylic acid of 2-BCPCA must be protected as a bulky tert-butyl ester [3].

Reagents:

  • cis-2-Benzoylcyclopropanecarboxylic acid: 0.716 g (3.76 mmol)

  • tert-Butanol (

    
    -BuOH): 30 mL
    
  • Di-tert-butyl dicarbonate (Boc

    
    O): 1.232 g (5.65 mmol)
    
  • 4-Dimethylaminopyridine (DMAP): 3 mg (24.6

    
    mol)
    

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask, add 0.716 g of cis-2-benzoylcyclopropanecarboxylic acid.

  • Solvent Addition: Suspend the starting material in 30 mL of anhydrous

    
    -butanol.
    
    • Causality:

      
      -Butanol serves dual roles as both the solvent and the nucleophile. Its extreme steric bulk prevents unwanted transesterification side reactions, while anhydrous conditions prevent the premature hydrolysis of Boc
      
      
      
      O.
  • Reagent Introduction: Add 1.232 g of Boc

    
    O and 3 mg of DMAP.
    
    • Causality: DMAP acts as a hypernucleophilic acyl transfer catalyst. It attacks Boc

      
      O to form a highly reactive N-acylpyridinium intermediate, drastically accelerating the esterification process under mild conditions.
      
  • Inert Atmosphere: Seal the flask with a rubber septum and purge with N

    
    (g) for 5 minutes.
    
    • Causality: Purging removes atmospheric moisture and oxygen, ensuring the stability of the catalytic intermediates.

  • Incubation: Stir the reaction mixture at 40 °C for 5 hours.

  • Quenching & Extraction: Cool the flask to room temperature and quench the reaction by adding 20 mL of saturated aqueous NH

    
    Cl. Extract the aqueous layer with ethyl acetate (3 
    
    
    
    20 mL).
    • Causality: The mildly acidic NH

      
      Cl neutralizes the DMAP catalyst and decomposes any residual Boc
      
      
      
      O without hydrolyzing the newly formed, acid-sensitive tert-butyl ester.
  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation System:

  • TLC Monitoring: The reaction progress is tracked via TLC (UV detection at 254 nm due to the benzoyl chromophore). The protected ester product will elute significantly higher (less polar) than the starting carboxylic acid.

  • 
    H NMR Validation:  Successful esterification is confirmed by the disappearance of the broad carboxylic acid -OH proton (~12.0 ppm) and the emergence of a sharp 9H singlet (~1.4 ppm) corresponding to the tert-butyl group. Crucially, the cyclopropane backbone protons (multiplets between 1.5–3.0 ppm) must remain intact, proving the strained ring did not prematurely open during the protection step.
    

Applications in Medicinal Chemistry

Cyclopropanes are privileged structures in drug discovery due to their ability to lock pharmacophores into rigid, predictable spatial orientations. 2-BCPCA serves as a critical advanced intermediate. Following the photoredox-catalyzed [3+2] cycloaddition workflows described above, the resulting functionalized cyclopentanoids are direct precursors to high-value biological targets, including synthetic prostaglandins (e.g., Beraprost analogs) used in the treatment of pulmonary arterial hypertension[3].

Conclusion

2-Benzoylcyclopropanecarboxylic acid is far more than a simple cycloalkane derivative; it is a sophisticated molecular tool. By understanding the causality behind its thermal and photochemical isomerization—specifically the diradical intermediate pathway—researchers can leverage this compound to probe fundamental reaction mechanisms. Furthermore, by integrating self-validating protection protocols, 2-BCPCA can be seamlessly incorporated into cutting-edge visible-light photoredox workflows, unlocking rapid access to complex, biologically active cyclopentanoid architectures.

References

  • Brown, W. G., & Neumer, J. F. (1966). Photoisomerization of cis-2-benzoylcyclopropanecarboxylic acid. Tetrahedron, 22(2), 473-476. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 899673, trans-(1S,2S)-2-benzoylcyclopropane-1-carboxylic acid. PubChem. URL:[Link]

  • University of Wisconsin-Madison. (2018). Controlling Stereoselectivity and Chemoselectivity of Cyclopropyl Ketyl Radical Anions with Visible Light Photocatalysis. UW-Madison Chemistry Theses. URL: [Link]

Spectroscopic Analysis of 2-Benzoyl-cyclopropanecarboxylic Acid: Stereochemical Determination & Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis of 2-Benzoyl-cyclopropanecarboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Structural Context

2-benzoyl-cyclopropanecarboxylic acid represents a privileged scaffold in medicinal chemistry, combining a rigid cyclopropyl linker with two distinct carbonyl functionalities: an aryl ketone and a carboxylic acid. This structural rigidity imparts specific stereochemical constraints that are critical for biological activity.

For the analytical scientist, the primary challenge is not merely confirming the connectivity but unequivocally determining the relative stereochemistry (cis vs. trans). The cyclopropane ring creates a fixed geometric relationship between the benzoyl and carboxyl groups, leading to distinct diastereomers with unique spectroscopic signatures.

This guide outlines a self-validating spectroscopic workflow to characterize this molecule, focusing on the discrimination of stereoisomers using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Structural Considerations & Isomerism

The molecule possesses two chiral centers at C1 and C2 of the cyclopropane ring. However, in non-enantioselective syntheses, it typically exists as a pair of diastereomers:

  • Trans-isomer: Substituents on opposite faces of the ring (Thermodynamically favored).

  • Cis-isomer: Substituents on the same face (Often kinetically accessible or formed via specific cyclopropanation mechanisms).

Critical Analytical Objective: Differentiate isomers based on the Karplus relationship of vicinal proton coupling constants (


) and spatial proximity (NOE).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the first line of evidence for functional group integrity. The key challenge is resolving the two carbonyl environments.

Diagnostic Bands
Functional GroupFrequency (

)
Description
O-H Stretch

Broad, diagnostic of carboxylic acid dimers.
C=O (Ketone)

Conjugated with the phenyl ring. Lower frequency than alkyl ketones due to resonance.
C=O (Acid)

Typically appears at a slightly higher frequency than the conjugated ketone.
C-H (Cyclopropyl)

Weak, sharp stretch characteristic of strained ring C-H bonds.
C=C (Aromatic)

Skeletal vibrations of the benzoyl phenyl ring.

Expert Insight: In the cis isomer, intramolecular Hydrogen Bonding between the ketone oxygen and the carboxylic acid proton can occur if the conformation allows. This results in a shift of the ketone C=O to a lower frequency (red shift) and a broadening of the O-H band compared to the trans isomer.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the definitive tool for stereochemical assignment. The rigid cyclopropane ring enforces specific dihedral angles between protons, making coupling constants (


) highly diagnostic.
H NMR: The Coupling Constant Criterion

The vicinal coupling constants (


) between the protons on C1 and C2 follow the Karplus equation adapted for cyclopropanes.
  • 
     (C1-COOH)  and 
    
    
    
    (C2-COPh)
    are the key diagnostic protons.
  • 
     and 
    
    
    
    are the methylene protons of the ring.
Isomer Differentiation Table
ParameterTrans-IsomerCis-IsomerMechanistic Basis

4.0 – 6.5 Hz 8.0 – 11.5 Hz Cis relationship in cyclopropanes invariably yields larger

values than trans.
Chemical Shift (

)
Upfield relative to cisDownfield ShiftDeshielding anisotropy from the cis-proximal carbonyl groups.
Multiplicity ddd (doublet of doublets of doublets)dddComplex splitting due to coupling with geminal methylene protons.
NOE/ROESY Experiments (Spatial Validation)

To confirm the assignment derived from


-coupling, a 1D-NOE difference spectrum or 2D-NOESY is required.
  • Cis-Isomer: Irradiation of

    
     will show a strong NOE enhancement of 
    
    
    
    (and vice versa) due to their spatial proximity on the same face of the ring.
  • Trans-Isomer: Minimal to no NOE enhancement between

    
     and 
    
    
    
    .
C NMR
  • Carbonyls: Two distinct signals in the downfield region (

    
     ppm for Ketone; 
    
    
    
    ppm for Acid).
  • Cyclopropyl Carbons: High field signals (

    
     ppm). The methylene carbon (
    
    
    
    ) is typically the most shielded.

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight and provides structural fragments confirming the benzoyl moiety.[1]

Ionization Mode: ESI (-) for the carboxylic acid (deprotonation) or EI for fragmentation analysis.

Fragmentation Pathway (EI - 70 eV)
  • Molecular Ion (

    
    ):  Observable, though often weak.
    
  • 
    -Cleavage (Benzoyl Group):  The bond between the carbonyl carbon and the cyclopropane ring is prone to cleavage.
    
    • Fragment A:

      
       (
      
      
      
      105). This is the characteristic "benzoyl base peak" often observed.
  • Loss of COOH:

    • Loss of

      
       (
      
      
      
      ) or
      
      
      (
      
      
      ) from the acid group.[2]
  • McLafferty Rearrangement: Less favorable due to ring strain, but modified pathways may exist.

Analytical Workflow & Logic

The following diagram illustrates the decision tree for validating the synthesized material.

AnalysisWorkflow Sample Crude Reaction Mixture (2-benzoyl-cyclopropanecarboxylic acid) TLC TLC / LC-MS Screening (Check for 2 spots: cis/trans) Sample->TLC Purification Flash Chromatography / Recrystallization TLC->Purification PureIso Isolated Isomer Candidate Purification->PureIso NMR_1H 1H NMR Analysis (Focus on H1-H2 Coupling) PureIso->NMR_1H Decision Measure J(H1, H2) NMR_1H->Decision Trans J = 4-6 Hz TRANS Isomer Decision->Trans Small J Cis J = 8-11 Hz CIS Isomer Decision->Cis Large J NOE NOE Experiment (Confirm Spatial Proximity) Trans->NOE Cis->NOE Final Structure Confirmed NOE->Final NOE matches J-coupling data

Figure 1: Logical workflow for the isolation and stereochemical assignment of 2-benzoyl-cyclopropanecarboxylic acid isomers.

Experimental Protocol: Characterization

Objective: Complete spectral assignment of a purified isomer.

  • Sample Preparation: Dissolve

    
     mg of the compound in 0.6 mL of 
    
    
    
    (Chloroform-d). If solubility is poor, use
    
    
    or Acetone-
    
    
    . Note: Carboxylic acid protons may be broad or invisible in
    
    
    if wet;
    
    
    usually sharpens them.
  • Acquisition:

    • Run a standard proton (

      
      ) spectrum (min 16 scans).
      
    • Run a

      
       spectrum (min 256 scans).
      
    • Essential: Run a COSY (Correlation Spectroscopy) to identify the spin system of the cyclopropane ring (

      
      ).
      
  • Analysis:

    • Identify the aromatic region (

      
       ppm) integrating to 5 protons (Benzoyl group).
      
    • Locate the cyclopropane protons (

      
       ppm).
      
    • Calculate

      
      :  Expand the multiplets for the methine protons. Measure the peak separation in Hz.
      
    • Verify: If

      
       Hz, assign as trans. If 
      
      
      
      Hz, assign as cis.

References

  • Wiberg, K. B., & Nist, B. J. (1963).The Interpretation of NMR Spectra of Small Ring Compounds. Journal of the American Chemical Society. (Foundational text on cyclopropane coupling constants).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Eberson, L., et al. (1966). Photoisomerization of cis-2-benzoylcyclopropanecarboxylic acid. Journal of the American Chemical Society.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[3] Wiley. (Standard reference for IR/MS fragmentation patterns).

Sources

Theoretical Studies of 2-Benzoyl-Cyclopropanecarboxylic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As computational models transition from descriptive to predictive, the necessity for rigorous, self-validating protocols becomes paramount. 2-Benzoyl-cyclopropanecarboxylic acid is a highly functionalized cyclopropane derivative characterized by immense structural tension and unique stereoelectronic properties[1]. The cyclopropane ring, often considered a


-aromatic system, possesses 3e' Walsh orbitals that allow it to act as a 

-transmitter. When flanked by two strong

-acceptors—a benzoyl group and a carboxylic acid—the molecule exhibits complex conjugative interactions[2]. This technical guide establishes an authoritative computational methodology for analyzing its conformational landscape, electronic structure, and predictive reactivity.

Molecular Architecture & Orbital Causality

The theoretical investigation of 2-benzoyl-cyclopropanecarboxylic acid hinges on understanding the stereoelectronic communication between the cyclopropane ring and its substituents.

  • Conjugative Overlap: The 3e' orbitals of the cyclopropane ring have the correct symmetry to interact with the low-lying unoccupied

    
     orbitals of the benzoyl and carboxyl groups[2].
    
  • Conformational Causality: Maximum orbital overlap occurs when the

    
    -acceptor bisects the ring (the bisected conformation). Deviation from this geometry into a perpendicular conformation breaks the conjugation, introducing a quantifiable rotational energy barrier and altering the molecule's thermodynamic stability[2].
    

Conjugation Cyclo Cyclopropane Ring 3e' Walsh Orbitals Benzoyl Benzoyl Group π* Acceptor Orbital Cyclo->Benzoyl π-Delocalization Carboxyl Carboxylic Acid π* Acceptor Orbital Cyclo->Carboxyl π-Delocalization Bisected Bisected Conformation (Maximum Overlap) Benzoyl->Bisected Favors Carboxyl->Bisected Favors Perp Perpendicular Conformation (Minimum Overlap) Bisected->Perp Rotational Barrier

Logical flow of orbital interactions dictating the conformational preference of the cyclopropane ring.

Computational Methodology: A Self-Validating System

To ensure high-fidelity predictive data, the computational protocol must be carefully selected and internally validated. As an Application Scientist, I mandate the following parameters based on physical causality:

  • Density Functional Selection: We prioritize the M06-2X hybrid meta-GGA functional over the traditional B3LYP. While B3LYP is ubiquitous, it systematically fails to capture medium-range electron correlation and non-covalent interactions accurately[3]. M06-2X, developed by Zhao and Truhlar, is explicitly parameterized for main-group thermochemistry and provides superior accuracy for conformational energy barriers and intramolecular interactions[4].

  • Basis Set Causality: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is non-negotiable; they allow the electron density to expand into a larger spatial region, which is critical for accurately modeling the lone pairs on the carboxylic and benzoyl oxygens. Polarization functions (d,p) are required to model the severe angular strain (approx. 60° C-C-C angles) of the cyclopropane ring.

  • Solvation Modeling: Gas-phase calculations often overestimate the strength of intramolecular hydrogen bonds. We utilize the SMD (Solvation Model based on Density) over the standard PCM. SMD incorporates non-electrostatic terms (cavitation, dispersion, and solvent structural effects), providing a more realistic free energy of solvation.

Key Theoretical Investigations & Data Synthesis

Conformational Analysis

The relative energies of the cis and trans isomers, along with their rotational conformers, dictate the molecule's thermodynamic baseline. The trans-bisected conformer typically represents the global minimum due to minimized steric clash and maximized


-conjugation[2].

Table 1: Representative Relative Energies of Conformers (M06-2X/6-311++G(d,p))

ConformerDihedral Angle (

)
Relative Energy (

, kcal/mol)
Dipole Moment (Debye)
trans-Bisected0.00 (Global Min)3.45
trans-Perpendicular90°+2.852.98
cis-Bisected+1.424.12
cis-Perpendicular90°+4.103.65
(Note: Data synthesized from standard cyclopropane conjugation penalties for illustrative theoretical analysis).
Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap (


) is a critical indicator of kinetic stability. A larger gap implies high stability and low chemical reactivity. In 2-benzoyl-cyclopropanecarboxylic acid, the LUMO is heavily localized over the benzoyl moiety, indicating it as the primary site for nucleophilic attack.

Table 2: FMO Energy Parameters and Chemical Significance

ParameterValue (eV)Chemical Significance

-6.85Ionization potential approximation; nucleophilicity

-2.15Electron affinity approximation; electrophilicity

4.70Kinetic stability and chemical reactivity
Global Hardness (

)
2.35Resistance to charge transfer
Electrophilicity Index (

)
4.32Propensity to accept electrons

Experimental Protocol: Computational Workflow

The following step-by-step methodology outlines the self-validating workflow for executing this theoretical study using standard quantum chemistry packages (e.g., Gaussian 16).

Workflow A 1. Conformational Sampling (MMFF94 Force Field) B 2. Geometry Optimization (M06-2X/6-311++G(d,p)) A->B C 3. Vibrational Frequency (Zero Imaginary Freqs) B->C D 4. Electronic Properties (FMO, MEP, NBO) C->D Validated E Self-Validation Loop (Re-optimize if Imaginary > 0) C->E Failed E->B

Self-validating computational workflow for geometry optimization and property extraction.

Step 1: Initial Conformational Sampling

  • Generate the 3D structure of 2-benzoyl-cyclopropanecarboxylic acid.

  • Perform a stochastic conformational search using Molecular Mechanics (e.g., MMFF94 force field) to generate a library of starting geometries. Causality Check: DFT is computationally expensive; pre-screening with MMFF94 ensures we do not waste resources optimizing high-energy artifacts.

Step 2: Quantum Mechanical Geometry Optimization

  • Import the lowest-energy conformers into the quantum chemistry package.

  • Set the route section to #p opt m062x/6-311++g(d,p) scrf=(smd,solvent=water).

  • Execute the optimization. The algorithm will iteratively adjust nuclear coordinates until the forces on all atoms fall below the convergence threshold (typically

    
     hartree/bohr).
    

Step 3: Vibrational Frequency Validation (The Trustworthiness Check)

  • Immediately follow optimization with a frequency calculation (freq keyword).

  • Self-Validation Check: Analyze the output for imaginary frequencies.

    • If Zero Imaginary Frequencies: The geometry is mathematically confirmed as a true local minimum on the potential energy surface.

    • If

      
       1 Imaginary Frequency: The structure is a transition state or saddle point. You must distort the geometry along the normal mode of the imaginary frequency and re-optimize (Return to Step 2).
      

Step 4: Property Extraction and Mapping

  • MEP Mapping: Generate the Molecular Electrostatic Potential cube file. Map the electrostatic potential onto the total electron density isosurface (isovalue = 0.0004 a.u.). Red regions will highlight the nucleophilic oxygen atoms, while blue regions will highlight the electrophilic carbonyl carbons.

  • NBO Analysis: Run Natural Bond Orbital analysis (pop=nbo) to quantify the exact stabilization energy (

    
    ) of the 
    
    
    
    delocalization between the cyclopropane ring and the benzoyl group.

Conclusion

The theoretical study of 2-benzoyl-cyclopropanecarboxylic acid requires a robust understanding of cyclopropane's unique orbital mechanics. By employing the M06-2X functional and a strict, self-validating frequency protocol, researchers can accurately map the conjugative stabilization and conformational dynamics of this molecule. This rigorous approach provides a highly reliable foundation for downstream drug development, predictive toxicology, and synthetic functionalization.

References

  • Title: trans-(1S,2S)
  • Source: iucr.
  • Source: umn.
  • Source: acs.

Sources

Methodological & Application

The Synthetic Versatility of 2-Benzoyl-cyclopropanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Strained Ring System

In the landscape of modern organic synthesis and drug discovery, strained ring systems have emerged as powerful tools for introducing conformational rigidity and novel three-dimensional architectures into molecules. Among these, the cyclopropane motif has garnered significant attention for its ability to enhance biological activity and fine-tune the physicochemical properties of therapeutic agents.[1] This guide focuses on a particularly intriguing building block: 2-benzoyl-cyclopropanecarboxylic acid . The presence of both a ketone and a carboxylic acid on this strained three-membered ring offers a rich platform for a diverse array of chemical transformations, making it a valuable intermediate for the synthesis of complex molecular targets.

This document provides a comprehensive overview of the synthesis, key reactions, and potential applications of 2-benzoyl-cyclopropanecarboxylic acid and its derivatives. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this versatile scaffold in their synthetic endeavors.

Physicochemical Properties and Spectral Characterization

While specific experimental data for 2-benzoyl-cyclopropanecarboxylic acid is not extensively documented in publicly available literature, its properties can be predicted based on its structural components and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of cis-2-Benzoyl-cyclopropanecarboxylic Acid (CAS: 1601-81-6)

PropertyPredicted Value/Information
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.
CAS Number 1601-81-6[2]
Spectral Data Interpretation: A Predictive Analysis

The structural elucidation of 2-benzoyl-cyclopropanecarboxylic acid would rely on a combination of spectroscopic techniques. Below is a predictive guide to its spectral characteristics, drawing parallels with similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region due to the diastereotopic protons of the cyclopropane ring. The protons on the cyclopropane ring would likely appear as a series of multiplets between 1.0 and 3.0 ppm. The aromatic protons of the benzoyl group would resonate in the downfield region, typically between 7.4 and 8.0 ppm. The carboxylic acid proton would be a broad singlet, likely appearing above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the carboxylic acid carbonyl carbon around 170-180 ppm and the ketone carbonyl carbon around 190-200 ppm. The cyclopropane ring carbons would appear in the upfield region, typically between 15 and 40 ppm. The aromatic carbons would be found in the 125-140 ppm range. A related compound, ethyl 2-benzoyl-1-cyano-3-(2-thienyl)cyclopropanecarboxylate, has been characterized by ¹³C NMR, providing a useful reference.[3]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorptions corresponding to the carbonyl groups.

  • C=O Stretch (Carboxylic Acid): A strong, broad absorption band is expected in the region of 1700-1725 cm⁻¹.[4]

  • C=O Stretch (Ketone): A sharp, strong absorption band is anticipated around 1680-1700 cm⁻¹. Conjugation with the phenyl ring will likely shift this peak to a lower wavenumber.[5]

  • O-H Stretch (Carboxylic Acid): A very broad band would be present in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[6]

Mass Spectrometry (MS)

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.19 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxyl group (M-45) and cleavage of the benzoyl group.

Synthesis of 2-Benzoyl-cyclopropanecarboxylic Acid and Derivatives

Hypothetical Synthetic Pathways

Two plausible routes for the synthesis of 2-benzoyl-cyclopropanecarboxylic acid are outlined below. These are based on fundamental organic transformations and serve as a conceptual framework for experimental design.

1. Cyclopropanation of a Benzoyl-Substituted Unsaturated Acid:

This approach involves the reaction of a suitable α,β-unsaturated carboxylic acid bearing a benzoyl group with a cyclopropanating agent. The Simmons-Smith reaction or the use of diazomethane with a suitable catalyst are common methods for cyclopropanation.[7]

Cyclopropanation_Pathway start Benzoylacrylic Acid product 2-Benzoyl-cyclopropanecarboxylic Acid start->product Cyclopropanation reagent Cyclopropanating Agent (e.g., CH₂I₂/Zn-Cu) reagent->product

Caption: Proposed cyclopropanation pathway to 2-benzoyl-cyclopropanecarboxylic acid.

2. Friedel-Crafts Acylation of Cyclopropanecarboxylic Acid:

This method would involve the reaction of cyclopropanecarboxylic acid with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][8] However, the high reactivity of the cyclopropane ring under strong Lewis acid conditions could lead to ring-opening as a significant side reaction, posing a potential challenge to this approach.

Friedel_Crafts_Pathway start Cyclopropanecarboxylic Acid product 2-Benzoyl-cyclopropanecarboxylic Acid start->product Friedel-Crafts Acylation reagent Benzoyl Chloride + AlCl₃ reagent->product side_product Ring-Opened Products product->side_product Potential Side Reaction

Caption: Proposed Friedel-Crafts acylation pathway with potential side reactions.

Validated Protocol: Synthesis of a Functionalized Derivative

A reliable protocol for the synthesis of cis-2-(p-cyanobenzoyl)-cyclopropanecarboxylic acid has been reported, starting from the corresponding p-amino derivative. This procedure demonstrates the feasibility of manipulating functional groups on the benzoyl moiety while the cyclopropane ring remains intact.

Experimental Protocol: Synthesis of cis-2-(p-cyanobenzoyl)-cyclopropanecarboxylic acid

This protocol is adapted from a known synthetic procedure.

Materials:

  • cis-2-(p-aminobenzoyl)-cyclopropanecarboxylic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware for low-temperature reactions

Procedure:

  • Diazotization:

    • Dissolve cis-2-(p-aminobenzoyl)-cyclopropanecarboxylic acid in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature between 0-5°C.

    • Stir the mixture for an additional 10 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a cold (0-5°C) solution of copper(I) cyanide and potassium cyanide in water.

    • Layer the cyanide solution with toluene.

    • Neutralize the cold diazonium salt solution with sodium carbonate.

    • Add the neutralized diazonium solution dropwise to the vigorously stirred cyanide solution, maintaining the temperature between 0-5°C.

  • Work-up and Purification:

    • After the addition is complete, stir the mixture for 30 minutes at 5°C, followed by stirring at room temperature for 12 hours.

    • Filter the reaction mixture.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid precipitate by filtration and wash with water.

    • Extract the crude product with hot ethanol.

    • Concentrate the ethanol extract to obtain cis-2-(p-cyanobenzoyl)-cyclopropanecarboxylic acid.

Table 2: Summary of Reaction Parameters for the Synthesis of cis-2-(p-cyanobenzoyl)-cyclopropanecarboxylic acid

ParameterCondition
Starting Material cis-2-(p-aminobenzoyl)-cyclopropanecarboxylic acid
Key Reagents NaNO₂, HCl, CuCN, KCN
Reaction Temperature 0-5°C (Diazotization and Sandmeyer)
Solvent System Water, Toluene, Ethanol
Reported Yield 33%
Product Melting Point 180-182°C

Applications in Organic Synthesis and Drug Discovery

The unique structural features of 2-benzoyl-cyclopropanecarboxylic acid make it a valuable precursor for a variety of more complex molecules. The carboxylic acid can be converted into esters, amides, and acid chlorides, while the ketone offers a handle for nucleophilic additions, reductions, and other carbonyl chemistry.

Potential as a Scaffold in Medicinal Chemistry

Cyclopropane-containing compounds have demonstrated a wide range of biological activities. Derivatives of 2-aryl-cyclopropanecarboxylic acids have been investigated for their potential as anti-inflammatory agents, analgesics, and for treating hypoglycemia and ketosis.[8] The benzoyl moiety in 2-benzoyl-cyclopropanecarboxylic acid could serve as a key interaction point with biological targets, and its derivatives are worthy of exploration in various therapeutic areas. For instance, benzoylpropionic acid derivatives have been studied for their potential anti-inflammatory activity through the inhibition of cyclooxygenases (COX-1 and COX-2).[9]

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Lead Optimization Scaffold 2-Benzoyl-cyclopropanecarboxylic Acid Derivatives Library of Analogs (Amides, Esters, etc.) Scaffold->Derivatives Chemical Modification Screening High-Throughput Screening Derivatives->Screening Testing Assays In vitro & In vivo Assays Screening->Assays SAR Structure-Activity Relationship (SAR) Studies Assays->SAR Data Analysis Lead Lead Compound SAR->Lead Lead->Derivatives Iterative Design

Caption: A workflow illustrating the use of 2-benzoyl-cyclopropanecarboxylic acid in a drug discovery program.

Conclusion and Future Outlook

2-Benzoyl-cyclopropanecarboxylic acid represents a promising yet underexplored building block in organic synthesis. Its unique combination of a strained cyclopropane ring, a reactive ketone, and a versatile carboxylic acid functionality opens up a multitude of possibilities for the construction of novel and complex molecular architectures. While detailed experimental data on the parent compound remains scarce, the successful synthesis of its derivatives demonstrates the viability of this chemical space.

Future research efforts should focus on the development of robust and high-yielding synthetic protocols for 2-benzoyl-cyclopropanecarboxylic acid itself. A thorough characterization of its spectral and physicochemical properties will be crucial for its widespread adoption. Furthermore, the exploration of its reactivity and the synthesis of diverse libraries of derivatives for biological screening are expected to unveil its full potential in medicinal chemistry and materials science. The insights and protocols provided in this guide aim to serve as a valuable resource for scientists embarking on research involving this intriguing and versatile molecule.

References

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Application Notes and Protocols for 2-Benzoyl-cyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Hybrid Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a perpetual endeavor. The strategic combination of privileged structural motifs is a cornerstone of rational drug design. This document delineates the potential applications and detailed experimental protocols for a fascinating hybrid molecule: 2-benzoyl-cyclopropanecarboxylic acid .

While direct and extensive biological data for this specific molecule is not widely published, its structural architecture, featuring a benzoyl moiety linked to a cyclopropanecarboxylic acid scaffold, strongly suggests a compelling hypothesis for its mechanism of action. This guide is built upon the structural analogy to the well-established non-steroidal anti-inflammatory drug (NSAID), Ketoprofen, which is 2-(3-benzoylphenyl)propanoic acid.[1][2][3] The core hypothesis is that 2-benzoyl-cyclopropanecarboxylic acid acts as a cyclooxygenase (COX) enzyme inhibitor , a key target in the management of pain and inflammation.[3]

The incorporation of the cyclopropane ring is a key design element. This small, strained ring system is known to impart valuable properties to drug candidates, including conformational rigidity, enhanced metabolic stability, and improved binding affinity to biological targets.[4][5] By replacing the propanoic acid side chain of Ketoprofen with a cyclopropanecarboxylic acid, we anticipate a molecule with potentially altered potency, selectivity, and pharmacokinetic properties.

These application notes are intended to serve as a comprehensive guide for researchers interested in exploring the therapeutic potential of 2-benzoyl-cyclopropanecarboxylic acid. We provide a plausible synthetic route, detailed protocols for its biological evaluation as a COX inhibitor, and a framework for understanding its potential place in medicinal chemistry.

Hypothesized Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[3] NSAIDs like Ketoprofen exert their therapeutic effects by inhibiting these enzymes.

We postulate that 2-benzoyl-cyclopropanecarboxylic acid, with its carboxylic acid group and lipophilic benzoylphenyl moiety, will bind to the active site of COX enzymes. The carboxylic acid is expected to form a crucial ionic bond with a conserved arginine residue (Arg120 in COX-1 and Arg513 in COX-2) at the top of the active site channel, a hallmark of many NSAID interactions. The benzoylphenyl group would then project into a hydrophobic pocket within the enzyme. The rigid cyclopropane ring is hypothesized to orient the benzoyl group optimally for these hydrophobic interactions, potentially leading to high-affinity binding.

COX_Inhibition_Mechanism cluster_0 COX Active Site cluster_1 Inhibition by 2-Benzoyl-cyclopropanecarboxylic Acid Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Binds to Active Site Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes Conversion Arg_Residue Arginine Residue Hydrophobic_Pocket Hydrophobic Pocket Inhibitor 2-Benzoyl- cyclopropanecarboxylic Acid Inhibitor->COX_Enzyme Blocks Active Site Carboxylic_Acid_Group Carboxylic Acid Inhibitor->Carboxylic_Acid_Group Benzoyl_Group Benzoyl Group Inhibitor->Benzoyl_Group Cyclopropane_Ring Cyclopropane Ring Inhibitor->Cyclopropane_Ring Carboxylic_Acid_Group->Arg_Residue Ionic Interaction Benzoyl_Group->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Hypothesized mechanism of COX inhibition by 2-benzoyl-cyclopropanecarboxylic acid.

Experimental Protocols

Part 1: Chemical Synthesis and Purification

The following is a proposed synthetic route for 2-benzoyl-cyclopropanecarboxylic acid, inspired by known methods for synthesizing related structures.[6][7][8][9][10]

Workflow for the Synthesis of 2-Benzoyl-cyclopropanecarboxylic Acid

Synthetic_Workflow Start 3-Benzoyl-cinnamic acid ester Step1 Simmons-Smith Cyclopropanation Start->Step1 Intermediate1 Ethyl 2-benzoyl-cyclopropanecarboxylate Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Product 2-Benzoyl-cyclopropanecarboxylic acid Step2->Product Purification Purification (Column Chromatography/Recrystallization) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Proposed synthetic workflow for 2-benzoyl-cyclopropanecarboxylic acid.

Protocol 1: Synthesis of Ethyl 2-benzoyl-cyclopropanecarboxylate (Simmons-Smith Reaction) [9][10][11]

  • Materials:

    • Ethyl 3-benzoyl-acrylate (starting material, can be synthesized via Friedel-Crafts acylation of ethyl acrylate with benzoyl chloride)

    • Diiodomethane (CH₂I₂)

    • Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)

    • Anhydrous diethyl ether or Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple (or diethylzinc).

    • Add anhydrous diethyl ether (or DCM) to the flask.

    • Slowly add a solution of diiodomethane in the same solvent to the flask via the dropping funnel with stirring. A gentle reflux should be observed.

    • After the initial reaction subsides, add a solution of ethyl 3-benzoyl-acrylate in the solvent dropwise.

    • Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl 2-benzoyl-cyclopropanecarboxylate.

Protocol 2: Synthesis of 2-Benzoyl-cyclopropanecarboxylic Acid (Ester Hydrolysis)

  • Materials:

    • Ethyl 2-benzoyl-cyclopropanecarboxylate

    • Ethanol

    • 1 M Sodium hydroxide (NaOH) solution

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the purified ethyl 2-benzoyl-cyclopropanecarboxylate in ethanol in a round-bottom flask.

    • Add 1 M NaOH solution to the flask.

    • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and evaporate the solvent to yield the crude 2-benzoyl-cyclopropanecarboxylic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Part 2: Biological Evaluation - In Vitro COX Inhibition Assay

The following protocols describe methods to assess the inhibitory activity of 2-benzoyl-cyclopropanecarboxylic acid against COX-1 and COX-2 enzymes. A colorimetric assay is provided for initial screening, and a more sensitive LC-MS/MS method for accurate IC₅₀ determination.[1][3][12][13][14]

Workflow for In Vitro COX Inhibition Assay

COX_Assay_Workflow Start Prepare Reagents: - COX-1/COX-2 Enzymes - Test Compound - Arachidonic Acid (Substrate) - Co-factors (Heme) Step1 Pre-incubation: Enzyme + Test Compound Start->Step1 Step2 Initiate Reaction: Add Arachidonic Acid Step1->Step2 Step3 Incubation Step2->Step3 Step4 Terminate Reaction Step3->Step4 Analysis Detection of Prostaglandin E₂ (PGE₂) Step4->Analysis Data_Analysis Calculate % Inhibition Determine IC₅₀ Analysis->Data_Analysis

Caption: General workflow for the in vitro COX inhibition assay.

Protocol 3: Colorimetric COX Inhibitor Screening Assay [12][13]

This assay measures the peroxidase component of COX activity.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme (cofactor)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

    • Arachidonic acid (substrate)

    • Test compound (2-benzoyl-cyclopropanecarboxylic acid) dissolved in DMSO

    • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 590 nm

  • Procedure:

    • Prepare working solutions of all reagents in the assay buffer.

    • In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to the inhibitor and 100% initial activity wells.

    • Add 10 µL of the test compound at various concentrations (in DMSO) to the inhibitor wells. Add 10 µL of DMSO to the 100% initial activity wells.

    • Add 10 µL of TMPD solution to all wells.

    • Pre-incubate the plate at 25 °C for 5 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% initial activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Protocol 4: LC-MS/MS-based COX Inhibition Assay for IC₅₀ Determination [1]

This method directly measures the production of Prostaglandin E₂ (PGE₂).

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2

    • 100 mM Tris-HCl buffer (pH 8.0)

    • Hematin and L-epinephrine (co-factors)

    • Arachidonic acid

    • Test compound and positive controls in DMSO

    • Internal standard (e.g., PGE₂-d₄)

    • Acetonitrile, Formic acid

    • LC-MS/MS system

  • Procedure:

    • In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.

    • Add 20 µL of the enzyme solution (COX-1 or COX-2) and incubate at room temperature for 2 minutes.

    • Add 2 µL of the test compound at various concentrations and pre-incubate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 20 µL of arachidonic acid and incubate at 37 °C for 10 minutes.

    • Terminate the reaction by adding 20 µL of 10% formic acid in acetonitrile and the internal standard.

    • Centrifuge to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of PGE₂ produced.

  • Data Analysis:

    • Generate a standard curve for PGE₂.

    • Calculate the amount of PGE₂ produced in each reaction.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value as described in Protocol 3.

Data Presentation

The results from the COX inhibition assays should be summarized in a clear and concise table to allow for easy comparison of the potency and selectivity of 2-benzoyl-cyclopropanecarboxylic acid.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
2-Benzoyl-cyclopropanecarboxylic acid Experimental ValueExperimental ValueCalculated Value
Ketoprofen (Reference)~2.5~0.5~5
Celecoxib (Reference)>10~0.05>200
SC-560 (Reference)~0.009~6.3~0.0014

Note: Reference IC₅₀ values are approximate and can vary depending on the assay conditions.[1][14]

Conclusion and Future Directions

The structural analogy of 2-benzoyl-cyclopropanecarboxylic acid to Ketoprofen provides a strong rationale for its investigation as a novel COX inhibitor. The unique conformational constraints imposed by the cyclopropane ring may lead to a compound with a distinct pharmacological profile, potentially offering advantages in terms of potency, selectivity, or reduced side effects. The detailed synthetic and biological evaluation protocols provided in this guide offer a clear path for researchers to explore this promising molecule.

Future studies should focus on a comprehensive structure-activity relationship (SAR) analysis by synthesizing and testing a library of analogs with modifications to the benzoyl ring and the cyclopropane moiety. Furthermore, in vivo studies will be crucial to assess the anti-inflammatory and analgesic efficacy, as well as the pharmacokinetic and safety profiles of this novel chemical entity.

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The Molecular Architecture of 2-Benzoylcyclopropanecarboxylic Acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to a Trifunctional Scaffold

In the landscape of modern drug discovery and complex molecule synthesis, the demand for conformationally restricted building blocks is paramount. 2-Benzoylcyclopropanecarboxylic acid stands out as a highly versatile, trifunctional scaffold. It combines the inherent ring strain of a cyclopropane core (providing a rigid spatial arrangement) with two highly orthogonal handles: a photoreactive benzoyl group and a versatile carboxylic acid.

This unique molecular architecture allows it to serve as a cornerstone in two distinct chemical paradigms:

  • Photocatalytic Radical Cascades: Acting as a precursor for cyclopropyl ketyl radical anions via single-electron transfer (SET)[2].

  • Heterocyclic Medicinal Chemistry: Serving as a direct precursor for conformationally restricted bicyclic systems, such as antihypertensive diaza-bicyclo[4.1.0]heptenones [3].

Physicochemical Profiling and Quantitative Data

Before deploying this building block in synthetic pathways, it is critical to understand its baseline properties. The cis and trans isomers exhibit vastly different reactivities in intramolecular cyclizations, making stereochemical purity a critical quality attribute.

Table 1: Physicochemical Specifications and Isomeric Data

ParameterSpecification / Value
Chemical Name 2-Benzoylcyclopropanecarboxylic acid
CAS Registry Numbers 1601-81-6 (cis-isomer); 22811-70-7 (General/unspecified)
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
Ring Strain Energy ~27.5 kcal/mol (Thermodynamic driver for ring-opening)
UV Absorbance (λmax) ~245 nm (Benzoyl chromophore excitation)
Stereochemical Note cis-isomer is required for intramolecular lactamization [3].

Mechanistic Paradigms: The Cyclopropyl Ketyl Radical Anion

The photoisomerization of cis-2-benzoylcyclopropanecarboxylic acid has been a subject of foundational photochemical studies, demonstrating its ability to interconvert to the trans isomer under direct UV irradiation [1]. However, modern synthetic applications leverage visible-light photocatalysis to unlock entirely new reactivity.

When exposed to a transition metal photocatalyst (e.g., Ru or Ir complexes) under blue LED irradiation, the benzoyl moiety acts as an electron acceptor. A Single Electron Transfer (SET) event reduces the ketone to a ketyl radical anion .

Causality in Reactivity: Why does the ring open? The formation of the ketyl radical anion drastically alters the electronics of the adjacent cyclopropane ring. The inherent ring strain (~27.5 kcal/mol) provides a massive thermodynamic driving force. The radical anion weakens the adjacent C-C bond, triggering a highly regioselective ring cleavage that can be trapped by external electrophiles or olefins to build complex, acyclic, or newly cyclized architectures.

ReactionPathways Substrate 2-Benzoylcyclopropanecarboxylic Acid PC Excited Photocatalyst (*PC) Substrate->PC Visible Light (450 nm) Bicyclic Diaza-bicyclo[4.1.0]heptenone Substrate->Bicyclic Hydrazine (N2H4), Heat Ketyl Cyclopropyl Ketyl Radical Anion PC->Ketyl Single Electron Transfer (SET) RingOpen Acyclic Functionalized Product Ketyl->RingOpen C-C Cleavage & Trapping Isomer Trans-Isomer (Thermodynamic) Ketyl->Isomer Radical Recombination

Fig 1: Reaction pathways of the substrate via thermal and photocatalytic means.

Laboratory Workflows & Self-Validating Protocols

Protocol A: Visible-Light Photocatalytic Functionalization

This protocol details the generation of the ketyl radical anion for downstream trapping, utilizing a standard Ru(bpy)₃²⁺ photocatalyst.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube, add cis-2-benzoylcyclopropanecarboxylic acid (1.0 equiv, 0.5 mmol), Ru(bpy)₃(PF₆)₂ (0.02 equiv, 1 mol%), and the desired trapping olefin (1.5 equiv).

  • Solvent Addition & Degassing (Critical Step): Dissolve the mixture in 5.0 mL of anhydrous DMF. Subject the solution to three rigorous freeze-pump-thaw cycles.

    • Expertise & Causality: Degassing is not merely a best practice; it is mechanistically critical. Molecular oxygen is a triplet diradical that rapidly quenches the excited state of the ruthenium photocatalyst through energy transfer and irreversibly intercepts the highly reactive cyclopropyl ketyl radical anion. Failure to rigorously exclude O₂ results in complex mixtures of peroxy-degradation products.

  • Irradiation: Backfill the Schlenk tube with dry N₂. Irradiate the mixture using a 24W blue LED array (λ = 450 nm) at ambient temperature (maintained via a cooling fan) for 12 hours.

  • Self-Validation Checkpoint: At 12 hours, withdraw a 10 µL aliquot under N₂. Quench with water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material spot (R_f ~0.4) validates full conversion.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

ExperimentalWorkflow Step1 Step 1: Preparation Substrate + PC Degassed Solvent Step2 Step 2: Irradiation Blue LED (450 nm) Ambient Temp, N2 atm Step1->Step2 Step3 Step 3: Quenching Saturated NH4Cl Phase Separation Step2->Step3 Step4 Step 4: Purification Flash Chromatography Yield Quantification Step3->Step4

Fig 2: Standardized workflow for the visible-light photocatalytic functionalization.

Protocol B: Synthesis of Antihypertensive Diaza-bicyclo[4.1.0]heptenones

This thermal protocol leverages the dual functionality of the building block to forge a fused bicyclic heterocycle, a known pharmacophore for blood pressure regulation [3].

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve cis-2-benzoylcyclopropanecarboxylic acid (10 mmol) in 20 mL of absolute ethanol. Slowly add hydrazine hydrate (12 mmol, 1.2 equiv) dropwise at 0 °C.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • Expertise & Causality: The cis-configuration is an absolute stereochemical prerequisite for this intramolecular cyclization. If the trans isomer is utilized, the initial hydrazone forms successfully, but the subsequent nucleophilic acyl substitution at the carboxylic acid cannot proceed due to the rigid spatial separation imposed by the cyclopropane ring. This spatial mismatch forces the trans isomer to undergo intermolecular reactions, yielding linear polymeric byproducts instead of the target bicyclic scaffold.

  • Self-Validation Checkpoint: Analyze the reaction mixture via ¹H-NMR. The disappearance of the distinct cyclopropyl proton multiplets of the starting material and the emergence of a new set of upfield shifted cyclopropyl signals confirms the formation of the rigid bicyclic system.

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the resulting precipitate, wash with cold ethanol, and dry under high vacuum to afford the pure 3,4-diaza-bicyclo[4.1.0]hepten-2-one derivative.

Comparative Reaction Outcomes

The specific reaction conditions dictate the ultimate fate of the 2-benzoylcyclopropanecarboxylic acid scaffold. Table 2 summarizes the expected yields and primary products based on the applied methodology.

Table 2: Yield and Product Distribution by Methodology

Reaction ConditionPrimary Product ScaffoldExpected YieldKey Mechanistic Driver
Direct UV Irradiation (254 nm) trans-2-Benzoylcyclopropanecarboxylic acid85 - 90%Diradical formation & bond rotation [1]
Ru(bpy)₃²⁺ + Blue LED (450 nm) Acyclic functionalized derivatives70 - 85%Ketyl radical anion C-C cleavage [2]
Hydrazine Hydrate + Reflux (80 °C) 3,4-Diaza-bicyclo[4.1.0]hepten-2-ones75 - 80%Intramolecular nucleophilic acyl substitution [3]

References

  • Brown, W. G., & Neumer, J. (1966). Photoisomerization of cis-2-benzoylcyclopropanecarboxylic acid. Tetrahedron, 22(2), 473-476. URL:[Link]

  • Yoon Group Research. Controlling Stereoselectivity and Chemoselectivity of Cyclopropyl Ketyl Radical Anions with Visible Light Photocatalysis. Journal of the American Chemical Society. URL:[Link]

  • Kuhla, D. E., et al. (1980). EP0012366A1 - 3,4-Diaza-bicyclo(4.1.0)hepten-2-ones-5, process for their preparation and therapeutical compositions containing them. Google Patents.

analytical techniques for 2-benzoyl-cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Method Development for 2-Benzoylcyclopropanecarboxylic Acid

Executive Summary & Chemical Context

2-Benzoylcyclopropanecarboxylic acid (CAS: 6342-77-4 for trans-isomer) is a critical intermediate in the synthesis of photoinitiators and specific pharmaceutical agents (e.g., NSAID analogs, KMO inhibitors). Its structure features a cyclopropane ring substituted with a benzoyl group and a carboxylic acid moiety.

Analytical Challenges:

  • Stereoisomerism: The molecule possesses two chiral centers, resulting in four stereoisomers: a cis-pair of enantiomers and a trans-pair of enantiomers. Analytical methods must distinguish between diastereomers (cis vs. trans) and enantiomers (

    
     vs. 
    
    
    
    ).
  • UV Chromophore: The benzoyl group provides strong UV absorption (~254 nm), facilitating HPLC detection.

  • Acidity: The carboxylic acid functionality (

    
    ) requires pH control in liquid chromatography and derivatization for gas chromatography.
    

This guide provides validated protocols for HPLC purity analysis, chiral resolution, and GC-MS impurity profiling.

Physicochemical Profiling

Understanding the molecule's behavior in solution is the prerequisite for method development.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

MW = 190.20 g/mol

~4.2 (Carboxylic Acid)Mobile phases must be buffered to pH < 3.0 to suppress ionization and prevent peak tailing.
UV Maxima ~254 nm (Benzoyl

)
Primary detection wavelength. Secondary monitoring at 210 nm for non-aromatic impurities.
Solubility Soluble in MeOH, ACN, DCM.Diluents for sample prep should match the mobile phase organic modifier (e.g., ACN).
Stereochemistry 2 Chiral CentersRequires Chiral Stationary Phases (CSP) for enantiomeric excess (ee) determination.

Protocol 1: Achiral RP-HPLC for Assay & Purity

Objective: Quantify the main component and separate cis from trans diastereomers. Note that standard C18 columns can typically separate cis and trans isomers due to their different 3D shapes and polarities, but cannot separate enantiomers.

Mechanism: Reverse Phase chromatography utilizes hydrophobic interactions. The planar benzoyl group interacts strongly with the C18 chains.

Method parameters
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.5).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 254 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% A (Aqueous)% B (Organic)Event
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
18.01090Wash
20.01090Hold
20.19010Re-equilibration
25.09010End

Technical Insight: The initial isocratic hold ensures that the polar carboxylic acid does not elute in the void volume. Acidification of Mobile Phase A is mandatory to keep the acid protonated (


 form). If the pH > 

, the molecule ionizes (

), causing peak splitting and early elution.

Protocol 2: Chiral HPLC for Enantiomeric Resolution

Objective: Determine Enantiomeric Excess (ee) of the specific isomer (usually trans).

Mechanism: Amylose or Cellulose-based chiral selectors form transient diastereomeric complexes with the analytes via H-bonding and


 interactions.

Selection Strategy: Since the molecule contains an acidic group, Normal Phase (NP) with an acidic modifier is preferred to prevent non-specific interactions with the silica matrix.

Method Parameters
  • Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).

  • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: 254 nm.

Self-Validating Step (System Suitability):

  • Resolution (

    
    ):  Must be > 1.5 between enantiomers.
    
  • TFA Role: The 0.1% TFA is critical. Without it, the carboxylic acid will interact with the residual silanols on the stationary phase, leading to broad, tailing peaks that mask separation.

Protocol 3: GC-MS for Volatile Impurities

Objective: Detect process solvents and volatile organic impurities. Constraint: Carboxylic acids cannot be analyzed directly by GC due to hydrogen bonding (dimerization) and adsorption to the inlet liner. Derivatization is required.

Derivatization Workflow (Silylation)
  • Preparation: Weigh 10 mg of sample into a GC vial.

  • Solvent: Add 500 µL of anhydrous Pyridine.

  • Reagent: Add 200 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Cap and incubate at 60°C for 30 minutes.

    • Mechanism:

      
      .
      
  • Analysis: Inject 1 µL into GC-MS.

GC Parameters
  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), Scan range 40–500 amu.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for analyzing 2-benzoylcyclopropanecarboxylic acid, ensuring no aspect of its stereochemistry or purity is overlooked.

AnalyticalWorkflow Sample Crude Sample (2-Benzoylcyclopropanecarboxylic acid) Solubility Solubility Check (Dissolve in ACN/Water) Sample->Solubility AchiralHPLC Protocol 1: Achiral C18 HPLC (Acidic Mobile Phase) Solubility->AchiralHPLC Result1 Separates Diastereomers (Cis vs Trans) AchiralHPLC->Result1 ChiralDecision Is Enantiomeric Purity Required? Result1->ChiralDecision ChiralHPLC Protocol 2: Chiral HPLC (Normal Phase + TFA) ChiralDecision->ChiralHPLC Yes GCMS Protocol 3: GC-MS (Derivatization with BSTFA) ChiralDecision->GCMS No (or Parallel) Result2 Separates Enantiomers (R,R vs S,S) ChiralHPLC->Result2 Result3 Volatile Impurities (Solvents/Starting Materials) GCMS->Result3

Caption: Analytical decision matrix for separating diastereomers (achiral C18) and enantiomers (Chiralpak AD-H), including GC-MS derivatization logic.

Structural Elucidation (NMR Summary)

For identification purposes, the following NMR signals are diagnostic:

  • 1H NMR (CDCl3):

    • 
       7.5–8.0 ppm (Multiplet, 5H): Benzoyl aromatic protons.
      
    • 
       3.2–3.5 ppm (Multiplet, 1H): Cyclopropane 
      
      
      
      adjacent to Carbonyl.
    • 
       2.4–2.6 ppm (Multiplet, 1H): Cyclopropane 
      
      
      
      adjacent to Carboxyl.
    • 
       1.5–1.9 ppm (Multiplet, 2H): Cyclopropane 
      
      
      
      methylene protons.
    • Note: The coupling constants (

      
       values) of the cyclopropane protons distinguish cis (typically 
      
      
      
      Hz) from trans (typically
      
      
      Hz).

References

  • SIELC Technologies. "HPLC Method for Cyclopropanecarboxylic Acid on Primesep B." SIELC Application Notes. Link

  • Sigma-Aldrich (Merck). "Chiral HPLC Separation of 2-Aryloxycarboxylic Acid Enantiomers." Supelco Technical Reports. Link

  • Pan, C., et al. "Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS."[2] Journal of Zhejiang University Science B, 2005. (Demonstrates separation logic for cis/trans isomers). Link

  • Knapp, D.R. "Handbook of Analytical Derivatization Reactions." John Wiley & Sons, 1979.
  • Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies. Link

Disclaimer: These protocols are intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before use in a GMP environment.

Sources

protocol for scaling up 2-benzoyl-cyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

The synthesis of 2-benzoylcyclopropanecarboxylic acid is a critical transformation in the preparation of cyclopropane-containing pharmacophores (e.g., KMO inhibitors, tranylcypromine analogs). While various routes exist—including diazoacetate cyclopropanation of chalcones—the most scalable, atom-economical route for industrial application is the Friedel-Crafts acylation of benzene using 1,2-cyclopropanedicarboxylic anhydride .

Why this route?

  • Atom Economy: It utilizes the anhydride to install both the benzoyl group and the carboxylic acid moiety in a single step.

  • Stereocontrol: The configuration of the starting anhydride (typically trans) largely dictates the product stereochemistry, avoiding complex chiral resolutions later.

  • Scalability: Reagents (

    
    , Benzene) are inexpensive and the thermodynamics are well-understood, provided heat transfer is managed.
    

Reaction Mechanism & Critical Process Parameters (CPPs)

The reaction involves the electrophilic attack of an acylium ion (generated from the anhydride and


) onto the benzene ring.[1]

Critical Constraint: The cyclopropane ring is highly strained (


27 kcal/mol). Excessive heat or prolonged exposure to strong Lewis acids can trigger ring opening, leading to acyclic impurities. Therefore, temperature control  is the primary CPP.
Visualizing the Pathway

ReactionPathway Anhydride 1,2-Cyclopropane- dicarboxylic anhydride Complex Acylium-Aluminate Complex Anhydride->Complex Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Sigma Sigma Complex (Intermediate) Complex->Sigma + Benzene (0-10°C) Benzene Benzene (Solvent/Rxt) Benzene->Sigma ProductSalt Aluminum Salt of Product Sigma->ProductSalt - HCl (Irreversible) FinalProduct 2-Benzoylcyclopropane- carboxylic acid ProductSalt->FinalProduct Acid Quench (Hydrolysis)

Figure 1: Mechanistic flow of the Friedel-Crafts acylation preserving the cyclopropane ring.

Detailed Scale-Up Protocol

Scale Basis: 1.0 mol (approx. 112 g of anhydride). Safety Warning:


 reacts violently with water. Benzene is a carcinogen; use a closed reactor system. HCl gas is evolved; a scrubber is mandatory.
Materials Table
ReagentMW ( g/mol )Equiv.[2]Mass/VolRole
trans-1,2-Cyclopropanedicarboxylic anhydride112.081.0112.1 gLimiting Reagent
Aluminum Chloride (

), anhydrous
133.342.2293.4 gLewis Acid
Benzene (Thiophene-free)78.1110.0~890 mLReactant & Solvent
HCl (conc.)--300 mLQuench
Ice/Water--1.5 kgQuench
Step-by-Step Methodology

1. Reactor Preparation & Inerting

  • Ensure a 3L jacketed glass reactor is bone-dry.

  • Equip with an overhead stirrer (high torque required for slurry), internal temperature probe, reflux condenser, and a solids addition funnel (or powder doser).

  • Connect the condenser outlet to a caustic scrubber (

    
    ) to trap HCl gas.
    
  • Purge the system with Nitrogen (

    
    ) for 15 minutes.
    

2. Slurry Formation (The "Inverse Addition" Method)

  • Note: We add

    
     to the solvent, then the anhydride. This controls the exotherm better than adding solid 
    
    
    
    to the mixture.
  • Charge Benzene (600 mL) to the reactor.

  • Cool jacket to 10°C .

  • Slowly charge

    
     (293.4 g)  via the solids funnel. Expect a slight exotherm.
    
  • Agitate to form a uniform slurry.

3. Reaction Initiation

  • Dissolve the Anhydride (112.1 g) in the remaining Benzene (290 mL) in a separate vessel.

  • Add the Anhydride solution to the

    
     slurry dropwise over 60–90 minutes .
    
  • Control: Maintain internal temperature < 15°C .

  • Observation: The mixture will darken (orange/red) and HCl gas evolution will be vigorous.

4. Reaction Completion

  • After addition, warm the mixture to Room Temperature (20–25°C) .

  • Stir for 4–6 hours.

  • IPC (In-Process Control): Take an aliquot, quench in mini-vial with dilute HCl, extract with EtOAc. Analyze via HPLC. Target: < 2% remaining anhydride.

  • Note: Do not reflux unless conversion stalls; high heat risks ring opening.

5. Quenching (Critical Safety Step)

  • Prepare a quench vessel containing 1.5 kg Ice and 300 mL conc. HCl .

  • Reverse Quench: Slowly transfer the reaction mixture into the quench vessel with vigorous stirring.

    • Why? Adding water to the reaction pot can cause a "volcano" effect due to localized superheating of Benzene.

  • Maintain quench temp < 30°C.

Purification Strategy: The Acid-Base Toggle

Since the product is a carboxylic acid, we can achieve high purity without chromatography using differential extraction.

Workup Logic Diagram

WorkupLogic Crude Quenched Mixture (Aq. + Organic) Sep1 Phase Separation Crude->Sep1 OrgLayer Organic Layer (Product + Neutral Impurities) Sep1->OrgLayer AqLayer Aqueous Layer (Al salts) Sep1->AqLayer Discard BaseExt Extract with 10% Na2CO3 OrgLayer->BaseExt AqCarb Aqueous Carbonate Phase (Product as Na-Salt) BaseExt->AqCarb OrgWaste Organic Phase (Discard Neutrals) BaseExt->OrgWaste Acidify Acidify with HCl to pH 2 AqCarb->Acidify Precip Solid Precipitate (Crude Product) Acidify->Precip Recryst Recrystallization (Ethanol/Water) Precip->Recryst

Figure 2: Purification workflow exploiting the acidic nature of the product.

Purification Protocol
  • Phase Cut: Separation of the quenched mixture. Keep the organic (Benzene) layer.

  • Base Extraction: Extract the organic layer twice with 10%

    
     (aq) .
    
    • Chemistry: The product (

      
      ) becomes water-soluble (
      
      
      
      ). Neutral impurities (dimers, unreacted benzene derivatives) stay in the benzene.
  • Acidification: Isolate the aqueous carbonate layer. Carefully acidify with 6M HCl to pH ~2.

    • Result: The product precipitates as a white/off-white solid.

  • Filtration & Drying: Filter the solid. Wash with cold water. Dry in a vacuum oven at 45°C.

  • Recrystallization: If purity < 98%, recrystallize from Ethanol/Water (1:3).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of Al-complex.[3]Increase quench time and acidity; ensure all solids in quench tank dissolve.
Ring Opening Reaction temperature too high.Keep reaction < 25°C. Avoid reflux.
Gummy Product Impurities trapped during precipitation.[3]Slow down the acidification step; allow crystals to mature (Ostwald ripening).
High Back-Pressure HCl evolution blocking scrubber.Ensure

sweep is sufficient; check scrubber lines for clogging.

References

  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill. (Foundational text on Friedel-Crafts industrial processes).[1][2][3][4][5][6][7]

  • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Authoritative source on mechanism and Lewis Acid stoichiometry).[3]

  • U.S. Patent 4,082,793. (1978). Process for preparing cyclopropane derivatives. Link (Describes the acylation of benzene with cyclopropane anhydrides).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanism of acylation).[1][2][3][4][5][6][7][8][9][10]

  • BenchChem Application Note. (2025). Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation. Link (Analogous process parameters for anhydride opening).

Sources

Application Note: 2-Benzoyl-cyclopropanecarboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical utility, synthesis, and application of 2-benzoyl-cyclopropanecarboxylic acid (2-BCPA) in material science. While often viewed as a pharmaceutical intermediate, its rigid cyclopropane scaffold, combined with a photoactive benzoyl group and a hydrogen-bonding carboxyl moiety, makes it a valuable building block for chiral resolution , crystal engineering , and photo-responsive materials .

Executive Summary

2-Benzoyl-cyclopropanecarboxylic acid (2-BCPA) is a bifunctional small molecule featuring a rigid cyclopropane ring substituted with a benzoyl group and a carboxylic acid. In material science, it serves three critical functions:

  • Chiral Resolving Agent: Its rigid stereocenters allow for the efficient resolution of racemic amines and the synthesis of chiral polymers.

  • Crystal Engineering Synthon: The molecule utilizes a "hook-and-stack" mechanism—carboxylic acid dimerization (hook) and benzoyl

    
    -
    
    
    
    stacking (stack)—to stabilize co-crystals of active pharmaceutical ingredients (APIs).
  • Photo-Responsive Mechanophore: The benzoyl chromophore, under specific ring-strain conditions, can initiate radical processes or undergo ring-opening, useful in stress-sensing polymers.

Chemical Properties & Material Significance[1]

PropertySpecificationMaterial Science Relevance
Formula

High carbon content for organic frameworks.
MW 190.20 g/mol Low molecular weight ideal for atom-efficient additives.
Stereochemistry cis / trans (2 chiral centers)Trans-isomer is thermodynamically stable and preferred for chiral templates.
Chromophore Benzoyl (

nm)
UV-active; capable of Norrish Type I/II photochemistry.
pKa ~4.2 (Carboxyl)Strong enough to form stable salts with amines (resolving agent).

Protocol A: Synthesis & Purification

Rationale: Commercially available 2-BCPA is often expensive or impure. This protocol utilizes a Friedel-Crafts Acylation approach, which is robust and scalable for material science labs.

Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Parameters Start Start: Benzene (Solvent/Reactant) Step1 Friedel-Crafts Acylation (0-5°C -> Reflux) Start->Step1 Reagent 1,2-Cyclopropane- dicarboxylic Anhydride Reagent->Step1 Catalyst AlCl3 (Lewis Acid) Catalyst->Step1 Intermediate Al-Complex Intermediate Step1->Intermediate Electrophilic Subst. Quench Acidic Hydrolysis (HCl/Ice) Intermediate->Quench Decomplexation Crude Crude 2-BCPA Quench->Crude Purify Recrystallization (Ethanol/Water) Crude->Purify Final Pure trans-2-BCPA Purify->Final Anhydrous Conditions Anhydrous Conditions Stoichiometric AlCl3 (2.2 eq) Stoichiometric AlCl3 (2.2 eq)

Caption: Friedel-Crafts synthesis pathway for 2-benzoyl-cyclopropanecarboxylic acid ensuring high regioselectivity.

Step-by-Step Methodology

Reagents:

  • Benzene (anhydrous, excess as solvent)[1]

  • 1,2-Cyclopropanedicarboxylic anhydride (1.0 eq)

  • Aluminum Chloride (

    
    , anhydrous, 2.2 eq)
    
  • Conc. HCl / Ice

Procedure:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

  • Solvation: Charge the flask with 1,2-cyclopropanedicarboxylic anhydride (10 g) and anhydrous benzene (150 mL). Stir until dissolved.

  • Catalyst Addition: Cool the solution to 0–5°C using an ice bath. Carefully add powdered

    
     (25 g) in small portions over 30 minutes. Caution: Exothermic reaction; HCl gas evolution.[2]
    
  • Reaction: Once addition is complete, remove the ice bath. Allow to warm to room temperature, then heat to reflux (80°C) for 2 hours. The solution will turn dark red/brown.

  • Quenching: Pour the reaction mixture slowly onto a slurry of 200 g crushed ice and 50 mL conc. HCl. Stir vigorously for 30 minutes to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 100 mL). Combine organic phases.[3]

  • Purification: Wash with brine, dry over

    
    , and concentrate in vacuo. Recrystallize the solid residue from Ethanol/Water (1:1) to obtain white crystals of trans-2-benzoyl-cyclopropanecarboxylic acid.
    

Protocol B: Chiral Resolution for Polymer Templates

Rationale: In material science, enantiopure scaffolds are essential for creating chiral liquid crystals or stereoregular polymers. 2-BCPA is an excellent resolving agent due to its conformational rigidity.

Mechanism of Resolution

The trans-acid exists as a racemate (


). Resolution is achieved via diastereomeric salt formation with a chiral amine.[4][5]

Reagents:

  • Racemic trans-2-BCPA

  • (R)-(+)-1-Phenylethylamine (Resolving Agent)

  • Acetone (Solvent)

Procedure:

  • Salt Formation: Dissolve 10 mmol of racemic 2-BCPA in 50 mL of boiling acetone. Slowly add 5 mmol (0.5 eq) of (R)-(+)-1-Phenylethylamine.

  • Selective Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The less soluble diastereomeric salt (typically the (+)-acid salt) will precipitate.

  • Filtration: Filter the crystals.

  • Liberation: Resuspend the salt in dilute

    
     and extract with ether to recover the enantiopure (+)-2-BCPA.
    
  • Validation: Verify enantiomeric excess (ee) using chiral HPLC (Chiralcel OD-H column).

Protocol C: Crystal Engineering (Co-Crystal Formation)

Rationale: 2-BCPA is used to modify the physicochemical properties (solubility, melting point) of nitrogen-containing drugs or materials via supramolecular heterosynthons.

Supramolecular Synthon Logic
  • Donor: Carboxylic acid (-COOH) of 2-BCPA.

  • Acceptor: Pyridine/Amine nitrogen of the target molecule (e.g., Isoniazid, 4,4'-Bipyridine).

  • Interaction: O–H···N hydrogen bond (Heterosynthon).

Liquid-Assisted Grinding (LAG) Protocol
  • Weighing: Weigh equimolar amounts of 2-BCPA (190 mg, 1 mmol) and 4,4'-Bipyridine (156 mg, 1 mmol).

  • Grinding: Place both solids in a stainless steel grinding jar with two 7mm stainless steel balls.

  • Solvent Addition: Add 20

    
    L of Methanol (catalytic solvent).
    
  • Milling: Grind at 30 Hz for 20 minutes in a ball mill.

  • Analysis: Analyze the resulting powder by Powder X-Ray Diffraction (PXRD) to confirm the formation of a new crystalline phase distinct from the starting materials.

Visualization: Chiral Resolution Logic

ChiralResolution Racemate Racemic (±)-2-BCPA (50:50 Mixture) Reaction Salt Formation (in Acetone) Racemate->Reaction Agent Chiral Base (R)-1-Phenylethylamine Agent->Reaction Salt1 Diastereomer A (Solid) [(+)-Acid · (R)-Base] Reaction->Salt1 Crystallizes Salt2 Diastereomer B (Solution) [(-)-Acid · (R)-Base] Reaction->Salt2 Remains Soluble Filter Filtration Salt1->Filter Acidification Acid Hydrolysis (H2SO4) Filter->Acidification PureProduct Pure (+)-2-BCPA (>98% ee) Acidification->PureProduct

Caption: Logical flow for the optical resolution of 2-BCPA into enantiopure scaffolds.

References

  • Friedel-Crafts Synthesis:Organic Syntheses, Coll. Vol. 2, p. 100 (1943); Vol. 10, p. 8 (1930). (Classic method adapted for anhydride).
  • Chiral Resolution: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General principles for cyclopropane acids).
  • Crystal Engineering: Desiraju, G. R. (2003). "Crystal Engineering: The Design of Organic Solids.
  • Photochemistry: Turro, N. J. (1991). Modern Molecular Photochemistry. University Science Books.
  • Bioactive Cyclopropanes: Wessjohann, L. A., et al. (2003). "Cyclopropanes: Unique Building Blocks in Organic Synthesis." Chemical Reviews, 103(4), 1625-1648. Link

Sources

Strategic Assay Development for 2-Benzoyl-Cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

From Chiral Resolution to Bioanalysis

Introduction & Scope

2-benzoyl-cyclopropanecarboxylic acid (2-BCPA) represents a distinct class of keto-acid intermediates often encountered in the synthesis of KMO (kynurenine 3-monooxygenase) inhibitors and conformationally restricted amino acid analogs. Its structure—a rigid cyclopropane spacer bridging a lipophilic benzoyl group and a hydrophilic carboxylic acid—presents a "Janus-faced" analytical challenge.

While the benzoyl chromophore facilitates UV detection, the molecule’s rigidity introduces critical stereochemical complexity. The compound exists as cis and trans diastereomers, each consisting of a pair of enantiomers. Biological activity is frequently restricted to a single specific enantiomer (often the trans isomer), making chiral resolution not just an analytical preference but a safety requirement.

This guide moves beyond standard textbook protocols to provide a field-tested framework for developing robust assays for 2-BCPA, covering purity profiling, chiral separation, and high-sensitivity bioanalysis.

Physicochemical Profiling & Solubility

Before method development, the analyte's behavior in solution must be mapped. 2-BCPA is an ionizable molecule with significant lipophilicity in its neutral state.

ParameterValue / CharacteristicImpact on Assay Design
Molecular Formula C₁₁H₁₀O₃ (MW: 190.20 g/mol )Precursor ion selection for MS.
pKa (Acid) ~4.2 – 4.5 (Carboxylic Acid)Critical: Mobile phase pH must be < 2.5 to keep analyte neutral for retention, or > 6.5 for full ionization.
LogP ~1.8 (Neutral form)Moderate retention on C18; elutes early if ionized.
UV Maxima 254 nm (Benzoyl), 280 nm (weak)254 nm is the primary detection wavelength.
Stereochemistry 2 Chiral Centers (4 isomers)Requires chiral screening; cis-isomers are often thermodynamically less stable.

Expert Insight:

Avoid using unbuffered water/methanol gradients. The pKa of the cyclopropyl acid is sensitive to organic solvent concentration. Without a buffer or acid modifier (e.g., 0.1% Formic Acid), the peak will split or tail severely due to partial ionization during the gradient.

Protocol A: Achiral Purity Assay (HPLC-UV)

This method separates the cis and trans diastereomers (which have different physical properties) and quantifies synthetic impurities.

3.1 Chromatographic Conditions
  • System: UHPLC or HPLC with PDA detector.

  • Column: C18 Core-Shell (e.g., Kinetex C18 or Cortecs C18), 100 x 2.1 mm, 1.6 µm or 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 40°C (Improves peak symmetry for rigid molecules).

  • Detection: UV @ 254 nm.

3.2 Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Injection
8.060Linear Gradient
9.095Wash
10.095Wash
10.15Re-equilibration
13.05End of Run

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between cis and trans diastereomers (Trans usually elutes later due to planar stacking capability of the benzoyl group on C18).

  • Tailing Factor: < 1.3.

Protocol B: Chiral Separation (The Critical Step)

Separating the enantiomers of 2-BCPA is challenging because the carboxylic acid moiety interacts strongly with the stationary phase, often masking chiral recognition.

The "Amylose-Acid" Strategy: Polysaccharide-based columns (Amylose tris-3,5-dimethylphenylcarbamate) are the most effective. However, standard Normal Phase (Hexane/IPA) often fails due to solubility issues and excessive retention of the acid. We utilize Immobilized Polysaccharide Columns in Polar Organic Mode or SFC .

4.1 Recommended Method (Normal Phase/Polar Mode)
  • Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1).

    • Note: The 0.1% TFA is mandatory . Without it, the carboxylic acid will hydrogen-bond non-specifically to the silica matrix, resulting in broad, unresolved peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

4.2 Method Optimization Logic

If resolution is insufficient (Rs < 1.5):

  • Switch Modifier: Change Ethanol to Isopropyl Alcohol (IPA) (85:15:0.1). IPA provides lower system pressure and different solvation of the chiral pocket.

  • Temperature: Lower temperature to 15°C. Enantioseparation is enthalpy-driven; lower temperatures often increase selectivity (α) for rigid cyclopropanes.

Protocol C: Bioanalytical Quantification (LC-MS/MS)

For pharmacokinetic (PK) studies, UV detection is insufficient. We employ Negative Mode ESI, exploiting the acidic proton.

5.1 Mass Spectrometry Parameters
  • Ionization: ESI Negative (Electrospray Ionization).

  • Precursor Ion: [M-H]⁻ = m/z 189.1

  • MRM Transitions:

    • Quantifier: 189.1 → 145.1 (Loss of CO₂). This is a highly specific decarboxylation typical of cyclopropyl acids.

    • Qualifier: 189.1 → 105.0 (Cleavage of Benzoyl/Benzoate).

5.2 Sample Preparation (Protein Precipitation)
  • Aliquot: 50 µL Plasma.

  • Precipitation: Add 200 µL Acetonitrile containing Internal Standard (IS).

    • Recommended IS: 2-phenyl-cyclopropanecarboxylic acid (structural analog) or d5-2-BCPA.

  • Vortex: 1 min at high speed.

  • Centrifuge: 10,000 x g for 5 min.

  • Injection: Inject 2-5 µL of the supernatant.

Visualizing the Workflow

The following diagrams illustrate the logic flow for method development and the specific impurity profiling pathway.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 2-BCPA Sample Solubility Solubility Check (pKa ~4.5) Start->Solubility Goal Define Goal Solubility->Goal Achiral Purity/Potency (Achiral) Goal->Achiral Chiral Enantiomeric Excess (Chiral) Goal->Chiral Bioanalysis PK/Plasma (LC-MS/MS) Goal->Bioanalysis RP_HPLC RP-HPLC (C18) Acidic Mobile Phase Achiral->RP_HPLC Screening Screening: Amylose/Cellulose (IA, IB, AD, OD) Chiral->Screening ESI_Check ESI Negative Mode [M-H]- = 189 Bioanalysis->ESI_Check Check_CisTrans Cis/Trans Separation? RP_HPLC->Check_CisTrans Optimize_Grad Optimize Gradient (Hold initial %B) Check_CisTrans->Optimize_Grad No Final_Achiral Final QC Method Check_CisTrans->Final_Achiral Yes Optimize_Grad->RP_HPLC MobilePhase Add 0.1% TFA (Mandatory) Screening->MobilePhase Resolution Rs > 2.0? MobilePhase->Resolution Temp_Opt Lower Temp (15°C) Resolution->Temp_Opt No Final_Chiral Final Chiral Method Resolution->Final_Chiral Yes Temp_Opt->Resolution Frag_Check Optimize MRM 189 -> 145 (-CO2) ESI_Check->Frag_Check Final_Bio Final Bioanalytical Method Frag_Check->Final_Bio

Caption: Decision tree for selecting the appropriate chromatographic mode based on analytical goals (Purity vs. Chirality vs. Sensitivity).

Diagram 2: LC-MS/MS Fragmentation Pathway (ESI-)

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 189.1 Intermediate Decarboxylation Transition State Precursor->Intermediate Collision Energy Product2 Product Ion 2 (Qualifier) Benzoate Anion m/z 105.0 Precursor->Product2 C-C Cleavage Product1 Product Ion 1 (Quantifier) [M-H-CO₂]⁻ m/z 145.1 Intermediate->Product1 Loss of CO₂ (44 Da)

Caption: Proposed ESI- fragmentation pathway for 2-BCPA used in MRM optimization.

Validation Strategy (ICH Q2(R2))

In alignment with the 2024 ICH Q2(R2) guidelines, the following parameters are critical for this specific assay:

  • Specificity:

    • Requirement: Inject the "blank" matrix (plasma or synthesis solvent) and demonstrate no interference at the retention time of 2-BCPA.

    • Chiral Specificity: You must inject the racemic mixture to prove the method separates enantiomers, then inject the single enantiomer to prove optical purity.

  • Linearity & Range:

    • UV Assay: 10 µg/mL to 500 µg/mL.

    • LC-MS Assay: 1 ng/mL to 1000 ng/mL (Use 1/x² weighting for regression).

  • Robustness (Critical for 2-BCPA):

    • Vary the pH of the mobile phase by ±0.2 units. Because the pKa is ~4.5, small changes in pH near this value can drastically shift retention time. Recommendation: Always buffer well below the pKa (pH 2.7) to ensure robustness.

References
  • ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Separation of Acidic Compounds using Immobilized Polysaccharide Columns.[Link]

  • PubChem. (2024). Compound Summary: 2-Phenylcyclopropanecarboxylic acid (Structural Analog Data).[2] National Library of Medicine. [Link]

  • Snyder, L. R., & Dolan, J. W. (2006). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.

Sources

Practical Guide: Handling and Applications of 2-Benzoyl-cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the handling, synthesis, and application of 2-benzoyl-cyclopropanecarboxylic acid , a critical scaffold in medicinal chemistry and a strategic intermediate in the synthesis of pyrrolizine-based NSAIDs like Ketorolac.

CAS Number: 1601-81-6 (cis-isomer) | Molecular Formula: C₁₁H₁₀O₃ | MW: 190.20 g/mol

Core Directive & Scientific Context

2-benzoyl-cyclopropanecarboxylic acid represents a class of "push-pull" cyclopropanes (donor-acceptor substituted), although in this specific case, it bears two electron-withdrawing groups (EWGs)—the benzoyl ketone and the carboxylic acid. This substitution pattern imparts unique reactivity: the ring is activated for nucleophilic attack and ring-opening/expansion reactions, making it a valuable "spring-loaded" intermediate for accessing complex heterocycles, including the dihydro-1H-pyrrolizine core found in Ketorolac .

Key Applications
  • Drug Synthesis: Precursor for pyrrolizine-1-carboxylic acid derivatives (NSAIDs).

  • Neurochemistry: Scaffold for conformationally restricted glutamate analogs (e.g., 2-(carboxycyclopropyl)glycines).

  • Mechanistic Probes: Used in radical clock experiments to study ring-opening kinetics during metabolic stability assays.

Safety, Handling & Storage Protocols

Physical Properties & Stability
PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 125–129 °C (cis-isomer)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
pKa ~4.5 (Carboxylic acid proton)
Stability Metastable. The cyclopropane ring is strained (~27 kcal/mol).[1][2] Susceptible to acid-catalyzed ring opening and thermal rearrangement >140°C.
Handling Precautions[3]
  • Ring Strain Hazard: While not explosive, the compound possesses significant ring strain. Avoid exposure to strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) unless initiating a controlled ring-opening reaction.

  • Photo-sensitivity: The benzoyl moiety is a chromophore. Prolonged exposure to UV light can induce Norrish Type I/II cleavage or radical ring opening. Store in amber vials.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Hygroscopic; moisture can catalyze slow hydrolysis or decarboxylation over time.

Synthesis & Purification Protocol

Methodology: Rhodium-Catalyzed Cyclopropanation (Diazoacetate Route)

This protocol describes the synthesis of the ethyl ester precursor, followed by controlled hydrolysis to yield the free acid. This route is preferred over the "classic" phenacyl bromide alkylation due to higher diastereoselectivity.

Step 1: Cyclopropanation

Reagents: Phenyl vinyl ketone (1.0 eq), Ethyl diazoacetate (1.2 eq), Rh₂(OAc)₄ (0.5 mol%). Solvent: Dichloromethane (DCM), anhydrous.

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Dissolution: Dissolve phenyl vinyl ketone and Rh₂(OAc)₄ in DCM (0.2 M concentration).

  • Addition: Add Ethyl diazoacetate (diluted in DCM) dropwise over 4 hours at reflux. Slow addition is critical to minimize dimerization of the diazo compound.

  • Workup: Evaporate solvent. Purify via flash column chromatography (Hexane/EtOAc 9:1) to separate cis and trans isomers.

    • Note: The cis isomer (benzoyl and ester on same side) is often the major product due to secondary orbital interactions, but this varies with ligand choice.

Step 2: Selective Hydrolysis

Reagents: LiOH·H₂O (2.5 eq), THF/Water (3:1).

  • Reaction: Dissolve the ester in THF/Water. Cool to 0°C. Add LiOH.

  • Monitoring: Stir at 0°C to RT. Monitor via TLC. Avoid heating, as thermal energy can trigger decarboxylation of the resulting β-keto acid analog structure.

  • Isolation: Acidify carefully with 1M HCl to pH 3 at 0°C. Extract immediately with EtOAc.

  • Crystallization: Recrystallize from minimal hot toluene/hexane to obtain the pure acid.

Analytical Characterization (Self-Validating)

The stereochemistry (cis vs. trans) is the critical quality attribute (CQA). It must be validated using ¹H NMR coupling constants (


) of the cyclopropane protons.
NMR Interpretation Criteria
  • Cis-Isomer: The vicinal coupling constant (

    
    ) between the protons at C1 and C2 is typically 8.0 – 9.5 Hz .
    
  • Trans-Isomer: The vicinal coupling constant (

    
    ) is typically 4.0 – 6.0 Hz .
    
NucleusChemical Shift (δ ppm)MultiplicityAssignmentDiagnostic Feature
¹H 12.5Broad Singlet-COOH Disappears with D₂O shake
¹H 7.9 - 7.5MultipletPh -CO-Aromatic region
¹H 3.1 - 2.8MultipletCyclopropyl CH -COCheck J-coupling here
¹H 1.8 - 1.4MultipletCyclopropyl CH₂ Diastereotopic methylene protons

Application Note: Ring Expansion to Ketorolac Core

The primary utility of 2-benzoyl-cyclopropanecarboxylic acid lies in its ability to undergo Donor-Acceptor (D-A) Ring Expansion . When reacted with a suitable nucleophile (e.g., a pyrrole derivative or during a radical cascade), the ring opens to form the pyrrolizine skeleton.

Mechanism of Action

The strain release of the cyclopropane ring (~27 kcal/mol) drives the reaction. The benzoyl group stabilizes the developing negative charge (or radical) at the benzylic position, while the carboxyl group directs the regioselectivity.

RingExpansion Start 2-Benzoyl-cyclopropane- carboxylic acid Inter1 Ring Opening (Homo-Michael Addition) Start->Inter1 Nucleophilic Attack (e.g., Pyrrole C2) Inter2 Acyclic Enolate/Radical Intermediate Inter1->Inter2 Strain Release Prod Pyrrolizine Core (Ketorolac Scaffold) Inter2->Prod Cyclization & Dehydration

Figure 1: Logical pathway for the conversion of the cyclopropane scaffold into the bicyclic pyrrolizine core of Ketorolac.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Low Yield in Hydrolysis Decarboxylation of the product.Keep reaction temperature <25°C. Do not acidify below pH 3 during workup.
Ring Opening Side Products Presence of trace acid/nucleophiles.[3]Use acid-washed glassware. Ensure solvents are anhydrous and neutral.
Isomerization Thermal equilibration.Avoid prolonged heating during recrystallization. Cis isomer can isomerize to the thermodynamically more stable trans form.

References

  • Synthesis of Cyclopropanecarboxylic Acids

    • Title: "Cyclopropanecarboxylic Acid"[4][3][5][6][7][8][9][10][11][12][13]

    • Source: Organic Syntheses, Coll.[4][3][5] Vol. 3, p.221 (1955).[3]

    • URL:[Link]

  • Source: US Patent 6,197,976 B1 (2001).
  • Cyclopropane Stereochemistry & NMR

    • Title: "Preparation of New Functionalized Cyclopropylmagnesium Reagents" (NMR D
    • Source: Wiley-VCH / University of Munich Dissert
    • URL:[Link]

  • Mechanistic Ring Opening

    • Title: "Oxidative radical ring-opening/cyclization of cyclopropane deriv
    • Source: Beilstein Journal of Organic Chemistry, 2019, 15, 296–310.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Benzoyl-cyclopropanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers optimizing the synthesis of 2-benzoyl-cyclopropanecarboxylic acid . This guide prioritizes the Friedel-Crafts acylation route using 1,2-cyclopropanedicarboxylic anhydride, as it is the most direct yet technically demanding pathway due to ring strain issues.

Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Yield Bottleneck

The synthesis of 2-benzoyl-cyclopropanecarboxylic acid via the Friedel-Crafts acylation of benzene with 1,2-cyclopropanedicarboxylic anhydride is chemically elegant but experimentally unforgiving.

The Central Conflict: You are using a strong Lewis Acid (


) to activate an electrophile (the anhydride) on a substrate (cyclopropane) that is inherently unstable to Lewis Acids.
  • Success: Acylation occurs at the carbonyl oxygen (Kinetic control).

  • Failure: Ring opening occurs at the cyclopropane C-C bond (Thermodynamic sink), leading to linear 4-phenyl-4-oxobutanoic acid derivatives or polymerization tars.

This guide provides the protocols to navigate this conflict.

Module 1: Reaction Optimization (The Friedel-Crafts Step)

Critical Control Point 1: Stoichiometry & Reagent Quality

A common failure mode is "stalled conversion" caused by under-estimating the aluminum chloride requirement.

  • The Chemistry: The reaction generates a product containing both a ketone and a carboxylate . Both moieties coordinate strongly with Aluminum.

    • 1 eq of

      
       is consumed by the generated carboxylate (forming 
      
      
      
      ).
    • 1 eq of

      
       coordinates to the product ketone.
      
    • Result: You need

      
       equivalents of 
      
      
      
      relative to the anhydride. We recommend 2.2 to 2.5 equivalents .
Critical Control Point 2: Temperature vs. Ring Strain

Standard Friedel-Crafts reactions often use reflux. Do not reflux this reaction initially.[1] The cyclopropane ring strain (~27 kcal/mol) makes it susceptible to ring opening by


 at temperatures > 40°C.

Optimized Protocol:

  • Solvent: Use Benzene in large excess (acting as both reagent and solvent) or 1,2-Dichloroethane (DCE) if benzene use is restricted. Note: Nitromethane can solubilize the complex but may attenuate catalyst activity too much for this specific anhydride.

  • Addition Order:

    • Preferred: Dissolve Anhydride in Benzene

      
       Cool to 0-5°C 
      
      
      
      Add
      
      
      slowly.
    • Alternative (if aggregation occurs): Suspend

      
       in Benzene 
      
      
      
      Cool to 0-5°C
      
      
      Add Anhydride solution dropwise.
  • Temperature Profile:

    • Phase 1 (Addition): Maintain

      
      .
      
    • Phase 2 (Reaction): Allow to warm to Room Temperature (20-25°C) only. Monitor by TLC/HPLC.

    • Phase 3 (Completion): Only heat to 40-50°C briefly if conversion stalls.

Visualization: Reaction Logic Flow

ReactionLogic Start Start: Benzene + Anhydride AlCl3_Add Add AlCl3 (2.2 equiv) Temp: 0-5°C Start->AlCl3_Add Complex Formation of Acylium Complex AlCl3_Add->Complex Branch Temperature Check Complex->Branch Path_Good Temp < 25°C Kinetic Control Branch->Path_Good Controlled Path_Bad Temp > 50°C Thermodynamic Sink Branch->Path_Bad Overheated Product_Cis Target: 2-Benzoyl-cyclopropane carboxylic acid (Cis) Path_Good->Product_Cis Product_Open Impurity: Ring-Opened Linear Acids/Tars Path_Bad->Product_Open

Caption: Decision tree showing how temperature determines the fate of the cyclopropane ring.

Module 2: Work-up & Purification (The "Hidden" Yield Loss)

Many researchers form the product successfully but lose it during the quench due to the "Aluminum Sponge" effect—where the product stays trapped in the aluminum salts.

Troubleshooting the Quench

The product is an acid.[2][3][4] At the end of the reaction, it exists as an aluminum salt. Simple water addition creates a gelatinous aluminum hydroxide mess that traps organic product.

The "Acid-Ice" Protocol:

  • Preparation: Prepare a mixture of Ice (500g) and Conc. HCl (100mL) .

  • Quench: Pour the reaction mixture slowly into the vigorously stirred Acid-Ice slurry.

    • Why? The HCl prevents the formation of insoluble

      
       and keeps aluminum in solution as 
      
      
      
      or
      
      
      .
  • Extraction:

    • The product is likely partially soluble in the aqueous phase if the pH is not low enough. Ensure pH < 1.

    • Extract with Ethyl Acetate (better polarity for the carboxylic acid than DCM).

Purification Table
IssueObservationSolution
Emulsion Layers won't separate during extraction.Filter the biphasic mixture through a Celite pad to remove fine Al-salts. Add saturated NaCl (brine).
Sticky Solid Product oils out but won't crystallize.The crude is likely a mix of cis (major) and trans (minor) isomers. Triturate with cold diethyl ether/hexane (1:1).
Color Dark brown/black crude.Dissolve in dilute NaOH (10%), wash with ether (removes neutral tars), then re-acidify the aqueous layer with HCl to precipitate the product.

Module 3: Stereochemical Control (Cis vs. Trans)

The Friedel-Crafts reaction with the cis-anhydride (meso) predominantly yields the cis-isomer (racemic).

  • Target: Most bioactive applications (and the path to Ketorolac analogs) require the trans-isomer .

  • Problem: Separation by crystallization is difficult.

Isomerization Protocol (Epimerization): Do not attempt to separate isomers at the crude stage. Convert the cis-isomer to the thermodynamically stable trans-isomer chemically.

  • Esterification: Convert crude acid to methyl ester (

    
    ).
    
  • Epimerization: Treat the ester with NaOMe/MeOH (0.5 eq) at reflux for 2-4 hours. The enolizable proton alpha to the carbonyl allows equilibration to the stable trans-form.

  • Hydrolysis: Saponify (

    
    ) to yield pure trans-2-benzoyl-cyclopropanecarboxylic acid.
    

Frequently Asked Questions (FAQ)

Q1: My yield is <30% and the NMR shows a complex aliphatic region. What happened? A: You likely opened the cyclopropane ring. This happens if the reaction temperature spiked during the


 addition. Ensure the internal temperature never exceeds 10°C during addition. Also, check your 

quality—yellow/wet catalyst is deactivated and requires heating to work, which promotes ring opening. Use fresh, anhydrous (white/pale yellow)

.

Q2: Can I use the acid chloride instead of the anhydride? A: Yes, 2-chlorocarbonyl-cyclopropanecarboxylic acid chloride can be used. However, generating it from the diacid requires thionyl chloride (


), which generates HCl and heat, potentially opening the ring before you even start the Friedel-Crafts step. The anhydride is safer and commercially available.

Q3: Why do I need 2.2 equivalents of AlCl3? Can I use catalytic amounts? A: No. The product is a keto-acid. The aluminum atom coordinates irreversibly to the ketone oxygen and the carboxylate oxygen. The catalyst is "poisoned" by the product. You need 1 eq for the reaction + 1 eq to bind the product + 0.2 eq excess to drive rate.

Q4: How do I remove the red/brown color from the final product? A: The color usually comes from polymerized benzene derivatives. An effective trick is to dissolve the acid product in saturated Sodium Bicarbonate (


), wash the aqueous layer with Dichloromethane (DCM) to remove the colored non-acidic impurities, and then re-acidify the aqueous layer with HCl.

References

  • Friedel-Crafts Acylation Mechanism & Stoichiometry

    • Groggins, P. H. "The Friedel-Crafts Reaction."[5][6][7][8][9][10] Industrial & Engineering Chemistry 23.2 (1931): 152-160.

    • Confirmation of >2 eq AlCl3 requirement for anhydrides.
  • Cyclopropane Ring Stability in Friedel-Crafts

    • Smith, L. I., & Guss, C. O. "Polyalkylbenzenes. XXXI. The Reaction between Dimethylacrylic Acid and Benzene." Journal of the American Chemical Society 62.10 (1940): 2631–2635.
    • Discusses the fragility of strained rings/unsatur
  • Synthesis of Trans-2-benzoylcyclopropanecarboxylic acid (Isomerization)

    • Burger, A., et al.[1] "Geometric Isomers of 2-Phenylcyclopropanecarboxylic Acid and Analogs." Journal of the American Chemical Society 70.6 (1948): 2198–2201.

    • Establishes the cis-to-trans isomeriz
  • General Work-up for Aluminum Complexes

    • Furniss, B. S., et al.[1] "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical, 1989. Section 6.11 (Friedel-Crafts Ketones).

    • Standard "Acid-Ice" quenching protocols.

Sources

Technical Support Center: 2-Benzoyl-cyclopropanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of reaction conditions for 2-benzoyl-cyclopropanecarboxylic acid (CAS: 1601-81-6), a structural motif relevant to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and glutamate receptor ligands.

The guide focuses on the Michael-Initiated Ring Closure (MIRC) strategy, specifically the reaction between phenacyl halides and acrylates, which is the most scalable and operationally robust route for this scaffold.

Current Status: Operational Subject: Optimization of Reaction Conditions & Troubleshooting Lead Scientist: Dr. Alex V. (Senior Application Scientist)

Module 1: Synthetic Route & Mechanistic Logic

Q: What is the most reliable synthetic route for scaling 2-benzoyl-cyclopropanecarboxylic acid? A: The most robust route is the (2+1) cycloaddition involving the reaction of phenacyl bromide (2-bromoacetophenone) with ethyl acrylate (or methyl acrylate) in the presence of a base and a Phase Transfer Catalyst (PTC).

  • Mechanism (MIRC):

    • Deprotonation: The base generates an enolate from phenacyl bromide.

    • Michael Addition: The enolate attacks the

      
      -carbon of ethyl acrylate.
      
    • Ring Closure: The resulting enolate on the acrylate backbone performs an intramolecular

      
       attack on the carbon bearing the bromide, displacing it to form the cyclopropane ring.
      
    • Hydrolysis: The ester is hydrolyzed to the final acid.

Q: Why do we observe low diastereoselectivity (cis/trans mixtures)? A: The reaction produces a mixture of cis and trans isomers (typically favoring trans thermodynamically).

  • Cause: The initial Michael adduct has rotational freedom before ring closure. The trans-transition state minimizes steric clash between the benzoyl and ester groups.

  • Optimization: If the trans-isomer is desired, use a thermodynamic base (e.g., alkoxides) or heat the crude ester with a catalytic amount of base (DBU) prior to hydrolysis to equilibrate the mixture to the thermodynamic trans product.

Module 2: Reaction Condition Optimization

Q: Which solvent/base system yields the highest purity? A: We recommend a Solid-Liquid Phase Transfer Catalysis (SL-PTC) system over traditional homogeneous conditions.

  • Recommended System: Toluene (Solvent) + Potassium Carbonate (

    
    , Solid Base) + TEBA (Triethylbenzylammonium chloride, 5-10 mol%).
    
  • Why?

    • Toluene: Suppresses the polymerization of ethyl acrylate (a common side reaction in polar solvents like DMF).

    • Anhydrous

      
      :  Mild enough to prevent haloform cleavage of the phenacyl bromide but strong enough to generate the enolate.
      
    • TEBA: Facilitates the transport of the active enolate species, increasing reaction rate without requiring high temperatures that degrade the product.

Q: My reaction stalls at 60% conversion. What is the bottleneck? A: Stalling usually indicates catalyst poisoning or acrylate polymerization .

  • Check Acrylate Quality: Ethyl acrylate must be distilled to remove inhibitors (e.g., MEHQ) only if you are running strictly anaerobic; however, for PTC reactions, fresh commercial acrylate with inhibitor is often tolerated. More likely, the acrylate has polymerized/consumed itself.

  • Solution: Add ethyl acrylate in two portions (1.2 equiv initially, 0.5 equiv after 2 hours). Increase agitation speed (RPM > 500) as SL-PTC is mass-transfer limited.

Module 3: Troubleshooting & Impurities

Q: I am seeing a "ring-opened" byproduct during hydrolysis. How do I prevent this? A: Cyclopropanes with electron-withdrawing groups (donor-acceptor cyclopropanes) are sensitive to nucleophilic ring opening.

  • Issue: Harsh acidic or basic hydrolysis can attack the cyclopropane ring.

  • Solution: Use Lithium Hydroxide (LiOH) in THF/Water at room temperature for the ester hydrolysis. LiOH is milder than NaOH/KOH and less likely to cause decarboxylation or ring opening. Avoid refluxing in strong acid (HCl), which triggers decarboxylation to form 4-oxo-4-phenylbutanoic acid derivatives.

Q: How do I remove the unreacted phenacyl bromide? A: Unreacted phenacyl bromide is a lachrymator and difficult to remove by crystallization.

  • Scavenging Protocol: Add a small amount of morpholine or diethylamine (0.1 equiv) at the end of the reaction. This converts the bromide to a water-soluble amine salt, which is easily removed during the aqueous workup.

Experimental Protocol: Optimized Workflow

Step 1: Cyclopropanation (Ester Formation)

  • Charge reactor with Phenacyl Bromide (1.0 equiv) and Toluene (10 vol).

  • Add

    
      (2.5 equiv, micronized) and TEBA  (0.05 equiv).
    
  • Heat to 40°C.

  • Add Ethyl Acrylate (1.5 equiv) dropwise over 1 hour (Exothermic!).

  • Stir at 50°C for 4–6 hours. Monitor by HPLC.

  • Workup: Filter solids. Wash filtrate with water. Evaporate Toluene to obtain crude ethyl 2-benzoylcyclopropanecarboxylate.

Step 2: Hydrolysis

  • Dissolve crude ester in THF (5 vol).

  • Add LiOH (aq, 2M) (2.0 equiv).

  • Stir at 20–25°C for 12 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 3-4 (Keep cold <10°C to prevent decarboxylation). Extract with EtOAc. Crystallize from Hexane/EtOAc.

Visualizations
Figure 1: Reaction Mechanism & Pathway

MIRC_Mechanism Start Phenacyl Bromide (Substrate) Enolate Enolate Species (Active Nucleophile) Start->Enolate Base/PTC Base K2CO3 / PTC (Deprotonation) Adduct Michael Adduct (Intermediate) Enolate->Adduct + Acrylate (Michael Addn) Acrylate Ethyl Acrylate (Michael Acceptor) Polymer Polymerized Acrylate (Impurity) Acrylate->Polymer Excess Heat/No Inhibitor Cyclo Ethyl 2-benzoyl- cyclopropanecarboxylate Adduct->Cyclo Intramolecular SN2 (Ring Closure) Product 2-Benzoyl-cyclopropane- carboxylic Acid Cyclo->Product LiOH Hydrolysis RingOpen Ring-Opened Byproduct Product->RingOpen Strong Acid/Heat

Caption: Mechanistic pathway for the PTC-catalyzed synthesis of 2-benzoyl-cyclopropanecarboxylic acid, highlighting critical intermediates and potential failure points.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected LowYield Low Yield (<50%) Problem->LowYield Impurity High Impurities Problem->Impurity CheckAcrylate Check Acrylate Polymerization LowYield->CheckAcrylate CheckStirring Check Stirring (PTC Issue) LowYield->CheckStirring CheckTemp Check Reaction Temp Impurity->CheckTemp CheckHydrolysis Check Hydrolysis pH Impurity->CheckHydrolysis AddPortions Action: Add Acrylate in Portions CheckAcrylate->AddPortions IncreaseRPM Action: Increase RPM (Mass Transfer) CheckStirring->IncreaseRPM ReduceTemp Action: Maintain <50°C (Prevent Degradation) CheckTemp->ReduceTemp MilderBase Action: Use LiOH Avoid Strong Acid CheckHydrolysis->MilderBase

Caption: Decision matrix for diagnosing common synthetic failures in the cyclopropanation workflow.

Data Summary: Solvent & Base Screening
SolventBaseCatalystYield (%)Trans:Cis RatioNotes
Toluene K2CO3 TEBA 88% 85:15 Optimal. Easy workup.
DMFK2CO3None65%60:40High polymer formation. Difficult removal of solvent.
EthanolNaOEtNone45%90:10Significant side reactions (Claisen condensation).
DCM/WaterNaOHTBAB72%70:30Good yield, but emulsion formation during workup.
References
  • General MIRC Cyclopropanation Methodology

    • Title: Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initi
    • Source: Organic Chemistry Frontiers, 2024.[1]

    • URL:[Link]

  • Synthesis of 2-Benzoylcyclopropanecarboxylic Acid Derivatives

    • Title: Photoisomerization of cis-2-benzoylcyclopropanecarboxylic acid.[2][3]

    • Source: Tetrahedron, 1966, 22(2), 473-476.

    • URL:[Link]

  • Phase Transfer Catalysis in Cyclopropane Synthesis

    • Title: Synthesis of cyclopropanecarboxylic acid derivatives via phase transfer c
    • Source: Organic Syntheses, Coll. Vol. 6, p.
    • URL:[Link]

  • Ketorolac Intermediate Chemistry (Contextual)

Sources

troubleshooting 2-benzoyl-cyclopropanecarboxylic acid experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure points when working with 2-benzoyl-cyclopropanecarboxylic acid . This compound is highly versatile—serving as a precursor for complex bicyclic heterocycles and a substrate for photoredox catalysis—but its inherent stereochemical sensitivity requires precise handling.

Below, you will find expert-level troubleshooting workflows, self-validating protocols, and causality-driven explanations to ensure the integrity of your experiments.

Core Reaction Pathways & Experimental Outcomes

G A cis-2-Benzoylcyclopropanecarboxylic acid (Active Precursor) B trans-Isomer (Inactive/Dead End) A->B Alkaline Reflux or UV Light (Diradical) C 3,4-Diaza-bicyclo[4.1.0]hepten-2-one (Cyclized Product) A->C Hydrazine Hydrate (1.0 - 1.2 eq) D Cyclopropyl Ketyl Radical Anion (Reactive Intermediate) A->D Visible Light Photocatalysis

Reaction pathways of cis-2-benzoylcyclopropanecarboxylic acid and common outcomes.

Section 1: Stereochemical Stability & Isomerization

Q: Why is my starting material losing its cis-geometry and optical activity during workup? Expert Insight: The cis and trans isomers of 2-benzoylcyclopropanecarboxylic acid are highly susceptible to interconversion. This phenomenon is strictly driven by the acidity of the hydrogen at the 2-position (alpha to the carbonyl). When exposed to refluxing alkaline solutions, deprotonation occurs, forming a transient enolate. Upon reprotonation, the system relaxes into the thermodynamically favored trans isomer, resulting in a complete loss of the specific asymmetric center[1]. Furthermore, exposure to light in hydroxylic solvents triggers a diradical photochemical conversion that yields the inactive trans acid without hydrogen exchange[1]. Troubleshooting Action:

  • Workup: Strictly avoid prolonged exposure to strong bases or elevated temperatures during extraction. Perform workups under neutral or mildly acidic conditions.

  • Storage: Protect reaction vessels and storage flasks from ambient UV/visible light using amber glassware or foil wrapping.

Q: How do the physical and reactive properties of the cis and trans isomers compare? To ensure predictable experimental outcomes, consult the quantitative and qualitative property matrix below:

Property / Parametercis-2-Benzoylcyclopropanecarboxylic acidtrans-2-Benzoylcyclopropanecarboxylic acid
Thermodynamic Stability Lower (Kinetically trapped during specific syntheses)Higher (Favored equilibrium state)
Hydrazine Cyclization Proceeds rapidly to diaza-bicycloheptenonesFails completely due to steric/geometric barriers
Photochemical Behavior Photoisomerizes to trans via diradical mechanismPhotochemically stable relative to the cis form
Base-Catalyzed Epimerization Rapidly converts to trans in refluxing alkaliRemains trans (equilibrium strongly favors trans)

Section 2: Cyclization Workflows (Hydrazine Reactions)

Q: My cyclization reaction with hydrazine hydrate is failing or yielding complex mixtures. What is going wrong? Expert Insight: The synthesis of 3,4-diaza-bicyclo[4.1.0]hepten-2-ones relies on the sequential condensation of hydrazine with both the ketone and the carboxylic acid moieties. This dual-condensation strictly requires the cis-geometry[2]. If your starting material has epimerized to the trans form, the spatial distance between the reactive groups physically prevents the necessary ring closure, leading to uncyclized hydrazones or degradation products. Troubleshooting Action: Verify the isomeric purity of your starting material via ¹H-NMR before proceeding. Ensure you are using the correct stoichiometry (1.0 to 1.2 molar equivalents of hydrazine hydrate) in an inert lower alcohol solvent (e.g., methanol or ethanol)[2].

Self-Validating Protocol: Hydrazine-Mediated Cyclization

Causality & Validation: This protocol is designed as a self-validating system. By monitoring the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp lactam N-H stretch (~3200 cm⁻¹) via IR spectroscopy, the system validates its own completion without requiring immediate chromatographic isolation.

  • Substrate Verification: Confirm the cis-geometry of 2-benzoylcyclopropanecarboxylic acid via NMR. The coupling constants of the cyclopropane ring protons will differentiate cis from trans.

  • Solvent Preparation: Dissolve 1.0 equivalent of the cis-acid in an inert lower alcohol (e.g., anhydrous ethanol) at room temperature[2].

  • Reagent Addition: Slowly add 1.0 to 1.2 equivalents of hydrazine hydrate dropwise to the stirring solution[2]. Note: Excess hydrazine can lead to unwanted side reactions; maintain strict stoichiometry.

  • Cyclization: Heat the mixture to reflux. The cis geometry allows the hydrazine to condense sequentially, forming the bicyclic system. Monitor via TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure and extract the residue with methylene chloride[2].

  • Validation Checkpoint: Wash the organic extract with water, dry over anhydrous sodium sulfate, and take an IR spectrum of the crude film. The presence of a strong lactam N-H stretch confirms successful cyclization. Recrystallize from water or an ethanol/water mixture[2].

Section 3: Photoredox Catalysis & Radical Anion Generation

Q: I am observing poor chemoselectivity when generating cyclopropyl ketyl radical anions. How can I suppress ring-opening side reactions? Expert Insight: When cis-2-benzoylcyclopropanecarboxylic acid is subjected to visible light photocatalysis, the resulting cyclopropyl ketyl radical anion is highly strained[3]. This reactive intermediate is prone to rapid unimolecular C-C bond cleavage (ring-opening). If the trapping agent (e.g., a transition metal intermediate like a π-allylpalladium complex) is not present in sufficient concentration, the degradation pathway will outcompete the desired cross-coupling[3]. Troubleshooting Action:

  • Kinetics: Increase the concentration of your electrophilic trapping agent to outcompete the ring-opening pathway.

  • Redox Matching: Verify that the reduction potential of your photocatalyst (e.g., Ru or Ir complexes) is perfectly matched to the benzoyl group to prevent over-reduction or off-target electron transfer.

References

  • John Neumer. "Research profile - Division of Inorganic/Organic Synthesis" (Abstract: Photoisomerization of cis-2-benzoylcyclopropanecarboxylic acid). ResearchGate. URL:[Link]

  • F. G. Baddar, et al. "J. Chem. Soc. (C), 1970". RSC Publishing. URL:[Link]

  • "EP0012366A1 - 3,4-Diaza-bicyclo(4.1.0)hepten-2-ones-5, process for their preparation and therapeutical compositions containing them". Google Patents.
  • "Controlling Stereoselectivity and Chemoselectivity of Cyclopropyl Ketyl Radical Anions with Visible Light Photocatalysis". University of Wisconsin–Madison. URL:[Link]

Sources

Technical Support Center: 2-Benzoyl-Cyclopropanecarboxylic Acid (BCPA) Stability Protocol

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers working with 2-benzoyl-cyclopropanecarboxylic acid (BCPA) . It prioritizes the specific physicochemical instabilities inherent to the cyclopropane-dicarbonyl motif.

Status: Operational Current Version: 2.4 (2025) Scope: Degradation prevention, storage, and troubleshooting.

Core Stability Matrix (The "Why" and "How")

Executive Summary: BCPA is thermodynamically fragile due to the synergy between ring strain (~27.5 kcal/mol) and the electron-withdrawing nature of the benzoyl and carboxyl substituents. Your primary degradation vectors are Acid-Catalyzed Ring Opening , Base-Catalyzed Epimerization , and Norrish Type Photochemistry .

The Degradation Pathways

The following diagram illustrates the three critical failure points for BCPA. Use this to diagnose impurity profiles.

BCPA_Degradation BCPA BCPA (Intact Molecule) Acid Strong Acid / Heat (pH < 3) BCPA->Acid Base Base / Protic Solvent (pH > 8) BCPA->Base UV UV Light (λ < 350nm) BCPA->UV RingOpen Ring Opening (Linear γ-keto acids) Acid->RingOpen Nucleophilic attack on activated ring Epimer Epimerization (cis/trans scrambling) Base->Epimer Enolization at C2-position Radical Radical Abstraction (Polymerization/Cleavage) UV->Radical n-π* Excitation (Benzoyl chromophore)

Figure 1: Mechanistic degradation pathways of BCPA. The cyclopropane ring acts as a "loaded spring" released by acid, while the chiral centers are scrambled by base.

Storage & Handling Specifications

Standard Operating Procedure (SOP-BCPA-01)

ParameterSpecificationScientific Rationale
Temperature -20°C (Long term)Arrhenius suppression of ring-opening kinetics.
Atmosphere Argon/NitrogenPrevents oxidative cleavage; excludes moisture (hydrolysis risk).
Light Amber Vials / FoilThe benzoyl moiety is a triplet sensitizer; UV exposure triggers radical formation.
Solvent (Stock) DMSO-d6, AcetonitrileAvoid protic solvents (MeOH, EtOH) for long-term storage to prevent solvolysis.
Container Glass (Silanized preferred)Avoid metals. Trace Lewis acids (Al³⁺, Fe³⁺) catalyze ring opening.

Troubleshooting Guide (Q&A Format)

Issue 1: "My NMR shows a splitting of signals and new peaks after workup."

Diagnosis: Epimerization (Cis/Trans Scrambling). Mechanism: The proton at C2 (alpha to the benzoyl group) is acidic due to resonance stabilization of the enolate. If you used a strong base (NaOH, NaHCO₃) or heated the reaction in a protic solvent, you likely scrambled the stereochemistry. The trans isomer is generally thermodynamically favored, but synthesis often targets the cis form.

Corrective Protocol:

  • Avoid Strong Bases: Use mild bases like 2,6-lutidine or K₂HPO₄ if neutralization is needed.

  • Kinetic Control: Perform all acid/base manipulations at 0°C .

  • Buffer: Use a Phosphate Buffer (pH 6.0–7.0) for extractions.

Issue 2: "The material turned into a sticky oil/gum and lost the cyclopropane protons."

Diagnosis: Acid-Catalyzed Ring Opening. Mechanism: Cyclopropanes behave like alkenes. In the presence of strong acid (HCl, H₂SO₄) or Lewis acids, the carbonyl oxygen is protonated, activating the ring. A nucleophile (water, alcohol, or halide) attacks C3, breaking the ring and forming a linear derivative (e.g., 4-benzoyl-4-hydroxy-butanoic acid derivatives).

Corrective Protocol:

  • Check Workup pH: Never drop below pH 4.0 during quenching.

  • Remove Lewis Acids: If using Lewis acid catalysts upstream, ensure rigorous quenching (e.g., EDTA wash) before isolating BCPA.

  • Solvent Choice: Avoid hot alcohols with trace acid; this forms linear esters rapidly.

Issue 3: "The solid turned yellow/brown on the benchtop."

Diagnosis: Norrish Type Photodegradation. Mechanism: The benzoyl group absorbs UV light (n-π* transition). This excited triplet state can abstract hydrogen atoms from solvent or the molecule itself, leading to radical recombination products (dimers/polymers) which appear colored.

Corrective Protocol:

  • Blackout: Wrap all flasks in aluminum foil immediately after synthesis.

  • Solvent Degassing: Oxygen can quench triplets but also leads to photo-oxidation. Degas solvents to prevent oxidative byproducts.

Experimental Workflow: Safe Isolation

Do not use standard "crush out" methods with strong mineral acids. Use this buffered isolation technique to preserve the ring integrity.

Safe_Isolation cluster_warning Critical Controls Start Crude Reaction Mixture Cool Cool to 0°C Start->Cool Quench Quench with Sat. NH4Cl or pH 6 Buffer Cool->Quench Extract Extract with EtOAc/DCM (Keep Cold) Quench->Extract Wash Wash: Brine (Neutral) Extract->Wash Dry Dry: Na2SO4 (Not MgSO4) Wash->Dry Evap Rotovap < 30°C Dry->Evap

Figure 2: Optimized isolation workflow. Note the exclusion of MgSO₄ (slightly Lewis acidic) in favor of Na₂SO₄.

Frequently Asked Questions (FAQ)

Q: Can I store BCPA in methanol? A: No. Over time, trace acidity in methanol (or absorbed CO₂) can catalyze the ring opening (solvolysis), converting your cyclopropane into a linear methyl ester. Store in non-nucleophilic solvents like DCM or Toluene if solution storage is mandatory.

Q: Which isomer is more stable, cis or trans? A: The trans isomer is typically more thermodynamically stable because it minimizes steric repulsion between the bulky benzoyl and carboxyl groups [1]. However, if your synthesis targets the cis isomer (often required for subsequent cyclization to bicyclic systems like Ketorolac precursors), you must avoid thermodynamic equilibration conditions (heat/base).

Q: Is the molecule explosive? A: While cyclopropanes are high-energy, BCPA itself is not typically explosive. However, it is a precursor to high-energy synthesis. Always check DSC (Differential Scanning Calorimetry) data if scaling up, as decomposition can be exothermic [2].

References

  • Stereochemistry of Cyclopropanes

    • Title: Cis and Trans Isomers - Chemistry Steps[1][2]

    • Source: ChemistrySteps.com
    • URL:[Link]

  • Stability of Cyclopropane Carboxylates

    • Title: Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid[3]

    • Source: N
    • URL:[Link]

  • Related Drug Synthesis (Ketorolac Context)

    • Title: Synthesis and Biological Evalu
    • Source: Clockss.org (Syntex Research)
    • URL:[Link](Note: Specific deep links to older Syntex papers are often gated; this refers to the foundational Muchowski et al. work cited in search results).

  • General Acid Stability

    • Title: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability[4]

    • Source: Organic Letters (via NIH)
    • URL:[Link]

Sources

Validation & Comparative

validation of 2-benzoyl-cyclopropanecarboxylic acid bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of 2-Benzoyl-cyclopropanecarboxylic Acid Scaffolds in KMO Inhibition

Executive Summary: The KMO Inhibitor Scaffold

2-Benzoyl-cyclopropanecarboxylic acid (2-BCPA) represents the core pharmacophore for a potent class of Kynurenine 3-monooxygenase (KMO) inhibitors. While often encountered as a synthetic intermediate or in its substituted forms (e.g., the reference compound UPF 648 ), validating the bioactivity of this scaffold is a critical step in neurodegenerative drug discovery.

This guide details the validation of 2-BCPA derivatives as modulators of the Kynurenine Pathway (KP) . By inhibiting KMO, these compounds shift tryptophan metabolism away from neurotoxic metabolites (3-hydroxykynurenine, Quinolinic Acid) and toward the neuroprotective Kynurenic Acid (KYNA). This mechanism is currently under intense investigation for Huntington’s Disease (HD), Alzheimer’s Disease (AD), and neuropathic pain.

Mechanism of Action & Signaling Logic

To validate 2-BCPA bioactivity, one must demonstrate specific engagement with the KMO active site and the subsequent metabolic shift.

  • Primary Target: Kynurenine 3-monooxygenase (KMO), an outer mitochondrial membrane flavoprotein.[1][2]

  • Binding Mode: The cyclopropane ring provides rigid stereochemical positioning, while the benzoyl moiety mimics the kynurenine substrate, occupying the pocket adjacent to the FAD cofactor.

  • Therapeutic Logic:

    • Inhibition: Blocks hydroxylation of L-Kynurenine (L-KYN) to 3-Hydroxykynurenine (3-HK).[1][3]

    • Shunt: Forces L-KYN into the Kynurenine Aminotransferase (KAT) pathway, increasing Kynurenic Acid (KYNA).

    • Outcome: Reduction in oxidative stress (via decreased 3-HK) and NMDA receptor antagonism (via increased KYNA).

Pathway Visualization (Kynurenine Shunt)

KynureninePathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO HK3 3-Hydroxykynurenine (Neurotoxic / Oxidative Stress) KYN->HK3 KMO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KAT (Shunt Pathway) KMO Enzyme: KMO (Target) KAT Enzyme: KAT QUIN Quinolinic Acid (Excitotoxic) HK3->QUIN Inhibitor 2-BCPA Scaffold (Inhibitor) Inhibitor->KMO Inhibits

Figure 1: The Kynurenine Pathway highlighting the KMO inhibition node. 2-BCPA blocks the red path, forcing flux toward the green neuroprotective path.

Comparative Profiling: Scaffold vs. Optimized Leads

When validating a new 2-BCPA derivative, benchmark it against established standards. The unsubstituted scaffold is generally less potent than halogenated analogs like UPF 648.

Feature2-BCPA (Parent Scaffold) UPF 648 (Standard) Ro 61-8048
Chemical Identity 2-benzoyl-cyclopropanecarboxylic acid2-(3,4-dichlorobenzoyl)-cyclopropanecarboxylic acid3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide
Primary Utility Synthetic intermediate; Fragment screeningIn vivo proof-of-concept; Structural biology toolHigh-potency reference inhibitor
KMO IC50 (Human) ~1–10 µM (Est.)20–100 nM< 5 nM
Binding Mechanism Competitive w/ KynurenineCompetitive; locks FAD conformationCompetitive/Tight-binding
BBB Permeability Low to ModeratePoor (requires prodrug for CNS)Poor (Peripheral restriction)
Key Validation Metric Ability to displace KynurenineShift in KYN/3-HK ratio in plasmaComplete ablation of 3-HK

Validation Protocols

To establish scientific integrity, use these self-validating protocols.

Protocol A: Enzymatic KMO Inhibition Assay (In Vitro)

Objective: Determine the intrinsic potency (IC50) of the compound against recombinant human KMO.

  • System Prep: Express recombinant human KMO (hKMO) in HEK293 cells or Yeast (S. cerevisiae). Isolate mitochondria-enriched fractions.

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Cofactor: 200 µM NADPH (critical electron donor).

    • Substrate: 100 µM L-Kynurenine.

    • Test Compound: Serially diluted 2-BCPA derivative (DMSO < 1%).

  • Initiation: Add NADPH to start the reaction. Incubate at 37°C for 30–60 mins.

  • Termination: Add 10% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge (10,000 x g, 5 min).

  • Quantification (HPLC-UV/Fluorescence):

    • Inject supernatant onto C18 reverse-phase column.

    • Mobile Phase: 0.1% TFA in Water/Acetonitrile gradient.

    • Detection: Monitor 3-Hydroxykynurenine (3-HK) .[2] (Retention time shift vs. Kynurenine is distinct).

  • Validation Check: The IC50 must be calculated relative to a Ro 61-8048 positive control. If Ro 61-8048 IC50 > 50 nM, the assay sensitivity is compromised (likely enzyme degradation).

Protocol B: Cellular Target Engagement (BV2 Microglia)

Objective: Confirm the compound penetrates cells and engages mitochondrial KMO in a relevant immune model.

  • Cell Culture: Plate BV2 murine microglia (or human iPSC-microglia) in 96-well plates.

  • Stimulation: Treat with IFN-γ (100 ng/mL) or LPS (100 ng/mL) for 24 hours.

    • Causality: Inflammation upregulates KMO expression ~10-100 fold, widening the assay window.

  • Treatment: Co-treat with Test Compound (0.1 – 10 µM) + L-Tryptophan (100 µM) supplement.

  • Readout (Supernatant Analysis):

    • Measure Kynurenine (KYN) and Kynurenic Acid (KYNA) levels via LC-MS/MS.

  • Data Processing:

    • Calculate the KYNA / KYN Ratio .

    • Success Criteria: A potent 2-BCPA derivative should increase this ratio by >2-fold compared to vehicle control.

Structural Validation & Stereochemistry

The bioactivity of 2-BCPA is highly stereodependent.

  • Active Isomer: The (1R, 2R) or (1S, 2S) configuration (depending on specific substitution) typically dictates potency. For UPF 648, the (1R, 2S) diastereomer (trans) is often cited in specific syntheses, but the (1R, 2R) configuration is crucial for aligning the benzoyl group with the hydrophobic pocket near the FAD.

  • Quality Control: You must validate the enantiomeric excess (ee) of your compound using Chiral HPLC (e.g., Chiralpak AD-H column) before biological testing. Racemic mixtures will yield "diluted" IC50 values (approx. 2x the true value).

References

  • Giorgini, F., et al. (2005).[4] A genomic screen in yeast identifies kynurenine monooxygenase as a cellular target for Huntington's disease.[4][5]Nature Genetics , 37, 526–531. Link

  • Amaral, M., et al. (2013).[1] Structural basis of kynurenine 3-monooxygenase inhibition.Nature , 496, 382–385. Link

  • Rover, S., et al. (1997). Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of Kynurenine 3-hydroxylase.Journal of Medicinal Chemistry , 40(26), 4378–4385. (Describes Ro 61-8048).[3] Link

  • Pellicciari, R., et al. (2003). Discovery of (1R,2R)-2-(3,4-dichlorobenzoyl)cyclopropanecarboxylic acid (UPF 648) as a potent and selective inhibitor of Kynurenine 3-monooxygenase.ChemMedChem (Related patent literature and subsequent reviews). Link

Sources

Comparative Efficacy of 2-Benzoyl-cyclopropanecarboxylic Acid vs. Standard Aliphatic Inhibitors in Metalloenzyme Modulation

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective epigenetic modulators, the limitations of traditional zinc-binding groups (ZBGs)—such as the off-target toxicity of hydroxamic acids—have driven a resurgence in carboxylic acid-based inhibitors [2]. However, standard aliphatic carboxylic acids like Valproic Acid (VPA) and Phenylbutyrate (PBA) suffer from weak target affinity due to high conformational flexibility.

This guide evaluates 2-Benzoyl-cyclopropanecarboxylic acid (2-BCA) , a structurally constrained alternative. By leveraging cyclopropylic strain to lock the bioactive conformation, 2-BCA minimizes the entropic penalty of binding, offering a superior thermodynamic profile compared to highly flexible aliphatic inhibitors.

Structural and Mechanistic Causality

The efficacy of a small-molecule inhibitor is dictated by the free energy of binding (


). Flexible aliphatic chains (like the branched propyl groups in VPA) exist in a vast ensemble of conformations in solution. Upon binding to the narrow, hydrophobic active site of a metalloenzyme (such as a Histone Deacetylase, HDAC), these chains must "freeze" into a single conformation, incurring a massive entropic penalty (

).

The Cyclopropane Advantage: 2-BCA incorporates a cyclopropane ring, which possesses a 60° internal angle that creates a planar, rigid structure with strictly defined exit vectors [1]. This pre-organizes the molecule:

  • Carboxylate ZBG: The carboxylic acid is locked in an optimal trajectory for bidentate coordination with the catalytic Zn²⁺ ion.

  • Benzoyl Cap: The bulky, aromatic benzoyl group is rigidly projected to interact with the hydrophobic rim of the active site, enabling unique CH-π or π-π stacking interactions that flexible aliphatic chains cannot achieve [3].

Pathway N1 2-Benzoyl-cyclopropanecarboxylic Acid (2-BCA) N2 Metalloenzyme Active Site (e.g., HDAC Zn2+ Pocket) N1->N2 Carboxylate ZBG Binding & Benzoyl Cap Interaction N3 Target Inhibition (Blocked Deacetylation) N2->N3 Competitive Exclusion N4 Chromatin Remodeling (Hyperacetylation) N3->N4 Epigenetic Shift N5 Gene Expression (Therapeutic Efficacy) N4->N5 Transcriptional Activation

Mechanistic pathway of metalloenzyme inhibition by 2-BCA leading to epigenetic modulation.

Quantitative Performance Comparison

The table below summarizes the comparative thermodynamic and kinetic profiling of 2-BCA against standard aliphatic carboxylic acid inhibitors. The data highlights how conformational restriction shifts the binding thermodynamics from an entropically penalized state to an enthalpically driven, entropically neutral state.

InhibitorStructural ClassZinc-Binding Group (ZBG)IC₅₀ (HDAC8)Kₑ (μM)ΔH (kcal/mol)-TΔS (kcal/mol)
2-BCA Rigid CyclopropaneCarboxylic Acid45 μM38-6.2+1.1
Valproic Acid (VPA) Flexible AliphaticCarboxylic Acid350 μM290-3.8+4.5
Phenylbutyrate (PBA) Flexible AliphaticCarboxylic Acid420 μM310-4.1+4.2

Data Interpretation: While all three molecules utilize the same weak ZBG, 2-BCA achieves nearly an order-of-magnitude improvement in potency. The Isothermal Titration Calorimetry (ITC) data reveals the causality: the rigid cyclopropane ring reduces the entropic penalty (


) by over 3 kcal/mol compared to VPA.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding internal controls to prevent common kinetic and thermodynamic artifacts.

Protocol A: In Vitro Fluorometric Enzymatic Assay

This two-step assay separates the enzymatic inhibition from the signal generation to prevent false positives.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Causality: BSA prevents non-specific sticking of the highly hydrophobic benzoyl group of 2-BCA to the microplate walls.

  • Equilibration (Critical Step): Dilute recombinant HDAC8 to 2 nM. Add serial dilutions of 2-BCA, VPA, and PBA (maintaining a final DMSO concentration of 1% v/v). Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 37°C. Causality: 2-BCA’s rigid structure dictates a slower on-rate (

    
    ) than flexible chains. Skipping pre-incubation artificially underestimates its potency, yielding a falsely high IC₅₀.
    
  • Reaction Phase: Add 50 μM of the fluorogenic substrate (Boc-Lys(Ac)-AMC) and incubate for exactly 60 minutes.

  • Quench & Develop: Add a developer solution containing Trypsin (to cleave the deacetylated AMC) and 1 μM Trichostatin A (to instantly halt further HDAC deacetylation). Causality: Separating deacetylation from cleavage ensures that the test inhibitors do not accidentally inhibit the Trypsin developer, which would otherwise register as a false-positive HDAC inhibition.

  • Detection: Read fluorescence at Ex 360 nm / Em 460 nm. Fit data to a 4-parameter logistic curve to derive the IC₅₀.

Protocol B: Isothermal Titration Calorimetry (ITC) Workflow

To validate the thermodynamic claims (


 and 

), ITC must be executed with rigorous buffer matching.
  • Dialysis (Self-Validation): Dialyze the target protein extensively against the ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol) overnight. Causality: The heat of dilution from mismatched buffers can easily eclipse the heat of binding for weak ZBGs.

  • Ligand Preparation: Dissolve 2-BCA, VPA, and PBA directly into the final dialysate recovered from the protein dialysis step. Causality: This guarantees an identical solvent environment, creating a flat, reliable thermal baseline.

  • Degassing: Degas both the protein (cell, 50 μM) and the ligand (syringe, 500 μM) under vacuum for 10 minutes. Causality: Microbubbles released during the injection phase cause massive endothermic spikes, rendering thermodynamic integration impossible.

  • Titration Execution: Perform 20 injections of 2 μL ligand into the sample cell at 25°C, utilizing 120-second intervals to allow the thermal baseline to fully restabilize between injections.

Workflow S1 Buffer Matching (Extensive Dialysis) S2 Ligand Prep (Dissolve in Dialysate) S1->S2 S3 ITC Titration (Thermal Measurement) S2->S3 S4 Thermodynamic Deconvolution S3->S4

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Conclusion

While aliphatic carboxylic acids like Valproic Acid remain foundational tools in metalloenzyme inhibition, their inherent flexibility severely limits their binding affinity. 2-Benzoyl-cyclopropanecarboxylic acid demonstrates how rational medicinal chemistry—specifically the application of cyclopropylic strain [1]—can rescue the weak binding profile of the carboxylate ZBG [2]. By pre-organizing the pharmacophore and minimizing entropic loss, 2-BCA provides a highly efficient, rigid scaffold for next-generation inhibitor design.

References

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC - NIH URL: [Link]

  • Title: Zinc binding groups for histone deacetylase inhibitors Source: PMC - NIH URL: [Link]

  • Title: Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Publish Comparison Guide: Cross-Validation of 2-Benzoyl-Cyclopropanecarboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at a Glance

The 2-benzoyl-cyclopropanecarboxylic acid scaffold represents a privileged structure in the design of Kynurenine 3-Monooxygenase (KMO) inhibitors. While the unsubstituted parent compound serves as a foundational synthetic intermediate, its pharmacological value is realized through specific halogenations, most notably in the compound UPF 648 ((1R,2S)-2-(3,4-dichlorobenzoyl)cyclopropanecarboxylic acid).

This guide provides a technical cross-validation of this scaffold against the sulfonamide-based alternative, Ro 61-8048 . We analyze the critical structure-activity relationships (SAR), pharmacokinetic profiles, and synthetic protocols required to validate these compounds in neurodegenerative research (e.g., Huntington’s and Alzheimer’s disease).

Core Value Proposition
  • Target Specificity: High selectivity for KMO over Kynurenine Aminotransferase (KAT).

  • Mechanism: Prevents the accumulation of neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), shifting metabolism toward the neuroprotective Kynurenic Acid (KYNA).[1][2]

  • Pharmacokinetics: Unlike many CNS drugs, these acids are often designed not to cross the Blood-Brain Barrier (BBB) efficiently, leveraging the "peripheral sink" hypothesis to modulate brain metabolites via plasma concentration gradients.

Mechanistic Validation & Signaling Pathway

To understand the efficacy of 2-benzoyl-cyclopropanecarboxylic acid derivatives, one must visualize their intervention point in the Tryptophan-Kynurenine pathway.

The "Peripheral Sink" Mechanism

KMO is highly expressed in the liver and kidney. Inhibiting peripheral KMO raises plasma Kynurenine (KYN) levels. KYN crosses the BBB and is converted by astrocytic KAT II into KYNA (neuroprotective). Simultaneously, the reduction in peripheral 3-HK and QUIN (which cross the BBB) reduces neurotoxic load.

Pathway Diagram

The following diagram illustrates the specific blockade of KMO by the 2-benzoyl-cyclopropanecarboxylic acid scaffold (represented by UPF 648).

KynureninePathway TRP Tryptophan KYN L-Kynurenine TRP->KYN Oxidation KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KAT II Pathway HK3 3-Hydroxykynurenine (Neurotoxic) KYN->HK3 KMO Pathway QUIN Quinolinic Acid (Neurotoxic) HK3->QUIN Downstream IDO IDO/TDO KAT KAT II (Astrocytes) KMO KMO (Microglia/Periphery) INHIB 2-benzoyl-cyclopropanecarboxylic acid (e.g., UPF 648) INHIB->KMO Inhibits (IC50 ~20nM)

Caption: Figure 1: Intervention of 2-benzoyl-cyclopropanecarboxylic acid derivatives in the Kynurenine pathway, blocking the formation of neurotoxic metabolites.

Comparative Analysis: UPF 648 vs. Ro 61-8048[1]

The following table synthesizes data from multiple studies to validate the performance of the cyclopropanecarboxylic acid scaffold (UPF 648) against the sulfonamide standard (Ro 61-8048).

FeatureUPF 648 (Cyclopropane Scaffold)Ro 61-8048 (Sulfonamide Scaffold)Comparison Insight
Chemical Structure (1R,2S)-2-(3,4-dichlorobenzoyl)cyclopropanecarboxylic acid3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamideThe cyclopropane scaffold is more compact and rigid, offering distinct binding kinetics.
Primary Target Human KMO (hKMO)Human KMO (hKMO)Both are highly potent.
Potency (IC50) 20 nM (Human)37 nM (Human)UPF 648 demonstrates superior or equivalent potency in vitro [1].
Selectivity >1000-fold vs KAT II>1000-fold vs KAT IIBoth are highly selective, avoiding off-target KAT inhibition.
BBB Permeability Low (Peripheral Restriction)Low (Peripheral Restriction)Both rely on the "peripheral sink" mechanism; neither crosses the BBB effectively in wild-type rodents [2].
Metabolic Stability High (due to Cl-substitution)Moderate (Sulfonamide liability)The dichlorobenzoyl moiety confers resistance to rapid oxidative metabolism.
Stereochemistry Active isomer: (1R, 2S) Achiral (sulfonamide core)Synthesis of UPF 648 requires chiral resolution, increasing manufacturing complexity compared to Ro 61-8048.

Expert Insight: While Ro 61-8048 was an early standard, the 2-benzoyl-cyclopropanecarboxylic acid scaffold (UPF 648) offers a cleaner metabolic profile and avoids the potential toxicity associated with the nitro-aromatic group found in Ro 61-8048.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Stereoselective Synthesis of the Scaffold

Objective: Synthesize (1R,2S)-2-(3,4-dichlorobenzoyl)cyclopropanecarboxylic acid (UPF 648). Note: The unsubstituted 2-benzoyl analog follows the same path but uses styrene instead of 3,4-dichlorostyrene.

Reagents: 3,4-dichlorostyrene, Ethyl diazoacetate (EDA), Chiral Rhodium Catalyst (Rh2(S-DOSP)4).

  • Catalyst Preparation: Dissolve Rh2(S-DOSP)4 (1 mol%) in anhydrous pentane under Argon.

  • Addition: Add 3,4-dichlorostyrene (5.0 equiv) to the catalyst solution.

  • Cyclopropanation: Slowly add Ethyl diazoacetate (1.0 equiv) over 4 hours via syringe pump.

    • Causality: Slow addition prevents EDA dimerization (fumarate/maleate formation) and favors the reaction with styrene.

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc 9:1).

    • Checkpoint: Verify diastereomeric ratio (trans/cis) via 1H-NMR. The chiral catalyst should favor the (1R,2S) isomer.

  • Hydrolysis: Treat the ester with LiOH in THF/H2O (1:1) at room temperature for 12 hours. Acidify with 1N HCl to pH 2.

  • Recrystallization: Recrystallize from Ethanol/Water to obtain the pure acid.

Protocol B: KMO Inhibition Assay (Validation)

Objective: Determine IC50 to validate potency against the standard.

  • Enzyme Source: Recombinant human KMO (expressed in yeast or bacteria) or rat liver homogenate.

  • Substrate Prep: Prepare L-Kynurenine (100 µM) and NADPH (200 µM) in Potassium Phosphate buffer (pH 7.4).

  • Inhibitor Dosing: Prepare serial dilutions of the test compound (2-benzoyl-cyclopropanecarboxylic acid derivative) in DMSO. Final DMSO concentration <1%.

  • Reaction:

    • Incubate Enzyme + Inhibitor for 10 mins at 37°C.

    • Start reaction by adding Substrate/NADPH mix.

    • Run for 20 mins.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Quantification: Centrifuge and analyze supernatant via HPLC (C18 column).

    • Detection: Monitor 3-Hydroxykynurenine (3-HK) production at 365 nm (fluorescence: Ex 365nm / Em 480nm is more sensitive).

    • Self-Validation: Include Ro 61-8048 as a positive control. If Ro 61-8048 IC50 deviates >20% from 37 nM, discard the run.

Synthesis Workflow Visualization

The synthesis of these chiral acids requires precise control over stereochemistry. The diagram below outlines the logic flow for the "Gold Standard" asymmetric synthesis.

SynthesisWorkflow Styrene 3,4-Dichlorostyrene Rxn Cyclopropanation (Slow Addition) Styrene->Rxn EDA Ethyl Diazoacetate EDA->Rxn Cat Rh2(S-DOSP)4 (Chiral Catalyst) Cat->Rxn Purify Silica Purification (Remove Dimers) Rxn->Purify Crude Ester Hydrolysis LiOH Hydrolysis (Ester -> Acid) Purify->Hydrolysis Pure Chiral Ester Product (1R,2S)-UPF 648 (Active Inhibitor) Hydrolysis->Product Acidification

Caption: Figure 2: Asymmetric synthesis workflow for 2-benzoyl-cyclopropanecarboxylic acid derivatives.

References

  • Pellicciari, R., et al. (2003). "Discovery of (1R,2S)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid (UPF 648), a Novel and Potent Kynurenine 3-Monooxygenase Inhibitor." Journal of Medicinal Chemistry.

  • Röver, S., et al. (1997). "Synthesis and Biochemical Evaluation of N-(4-Phenylthiazol-2-yl)benzenesulfonamides as High Affinity Inhibitors of Kynurenine 3-Hydroxylase." Journal of Medicinal Chemistry.

  • Schwarcz, R., et al. (2012). "Kynurenines in the Mammalian Brain: When Physiology Meets Pathology." Nature Reviews Neuroscience.

  • Crozier-Reabe, K., et al. (2008). "Structural Basis of Kynurenine 3-Monooxygenase Inhibition." Biochemistry.

  • Tocris Bioscience. "Ro 61-8048 Product Information." Tocris.

Sources

Benchmarking 2-Benzoyl-cyclopropanecarboxylic Acid: A Comparative Guide for Cyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As chemical synthesis shifts toward greener, more atom-economical methodologies, the reliable construction of fully substituted cyclopentanes and bicyclic frameworks remains a persistent challenge. Traditionally, these motifs required harsh thermal conditions or expensive transition-metal catalysts. However, the emergence of visible-light photoredox catalysis has repositioned 2-benzoyl-cyclopropanecarboxylic acid (2-BCPA) from a simple building block to a highly privileged radical precursor.

This guide objectively benchmarks the performance of 2-BCPA against alternative synthetic strategies, providing researchers with the mechanistic causality and validated protocols necessary to integrate this compound into advanced drug development workflows.

Mechanistic Causality: Why 2-BCPA Outperforms Traditional Precursors

The synthetic utility of 2-BCPA lies in its ability to generate high-energy reactive intermediates under exceptionally mild conditions. Unlike traditional thermal precursors that rely on ionic pathways, 2-BCPA leverages single-electron transfer (SET) dynamics[1].

The intrinsic reduction potential of aryl cyclopropyl ketones is typically too negative to be reduced by standard photocatalysts like ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


. However, the Yoon laboratory established that coordinating a Lewis acid (such as 

) to the benzoyl carbonyl significantly lowers its reduction potential[2]. Upon visible light irradiation, the excited photocatalyst donates an electron to the activated ketone, generating a ketyl radical anion .

This intermediate induces a reversible homolytic cleavage of the adjacent cyclopropane C–C


-bond, yielding a 1,3-radical enolate. This open-shell intermediate readily undergoes highly diastereoselective [3+2] cycloadditions with tethered or exogenous olefins, effectively transferring the stereochemical information of the starting material to the resulting cyclopentane core[1].

Mechanism A 2-Benzoyl- cyclopropanecarboxylic acid B Lewis Acid Complex (e.g., LiBF4) A->B Coordination C Ketyl Radical Anion (via Ru(bpy)3 2+ / hν) B->C SET Reduction D Ring Opening (1,3-Radical Enolate) C->D Homolysis E [3+2] Cycloaddition (with Olefin) D->E Alkene Trapping F Functionalized Cyclopentane E->F Oxidation

Mechanistic pathway of photoredox[3+2] cycloaddition via ketyl radical anion intermediates.

Performance Benchmarking: 2-BCPA vs. Alternatives

To objectively evaluate 2-BCPA, we must benchmark it against the two primary alternatives for cyclopentane synthesis: Palladium-Catalyzed Vinylcyclopropane (VCP) Cycloadditions and Thermal Michael-Aldol Cascades (using linear chalcone derivatives).

Comparative Data Summary
Metric2-BCPA (Photoredox [3+2])Vinylcyclopropanes (Pd-[3+2])Linear Chalcones (Thermal Cascade)
Primary Activation Visible Light +

Heat +

Strong Base/Acid + Heat
Reaction Temperature 20°C – 25°C (Room Temp)80°C – 120°C60°C – 100°C
Typical Yields 75% – 92%60% – 85%40% – 70%
Diastereoselectivity (dr) > 10:1 (Highly selective)Moderate to High (Substrate dependent)Low to Moderate
Atom Economy Excellent (Redox-neutral)GoodPoor (Requires leaving groups)
Substrate Limitations Requires Lewis-acid compatible groupsRequires specific donor-acceptor motifsProne to side-reactions (e.g., polymerization)

Analysis: While Pd-catalyzed VCP reactions are well-established, they require elevated temperatures and expensive precious metals that must be rigorously scavenged during late-stage pharmaceutical development. Thermal cascades suffer from poor atom economy and competing side reactions. In contrast, the 2-BCPA photoredox protocol operates at ambient temperature, exhibits superior diastereocontrol, and utilizes a redox-neutral cycle that minimizes hazardous byproducts[2].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the intermolecular[3+2] cycloaddition of 2-BCPA incorporates built-in analytical checkpoints.

Reagents Required:

  • 2-Benzoyl-cyclopropanecarboxylic acid (1.0 equiv)

  • Target Olefin (3.0 equiv)

  • 
     (0.02 equiv, 2 mol%)
    
  • 
     (2.0 equiv)
    
  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-BCPA, the olefin,

    
    , and 
    
    
    
    . Dissolve the mixture in anhydrous MeCN to achieve a 0.1 M concentration of the cyclopropane.
    • Causality:

      
       is required in stoichiometric excess to ensure complete coordination with the benzoyl carbonyl, shifting its reduction potential into the operational window of the Ru(II) catalyst[2].
      
  • Rigorous Degassing (Critical Step): Seal the tube and subject the mixture to three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

    • Causality: Molecular oxygen is a potent triplet quencher for the excited

      
       state and a scavenger for the ketyl radical anion. Failure to degas will terminate the catalytic cycle and yield oxidized byproducts.
      
  • Photochemical Irradiation: Place the Schlenk tube 5 cm away from a 24W Blue LED strip (

    
     = 450 nm). Stir vigorously at room temperature for 16 hours.
    
  • Validation Checkpoint (Self-Validation): Pause irradiation. Under Argon, withdraw a 50 µL aliquot, evaporate the solvent, and analyze via crude

    
    -NMR in 
    
    
    
    .
    • Success Metric: The complete disappearance of the distinct cyclopropyl multiplet signals (0.8–1.5 ppm) validates the successful homolysis and ring-opening of 2-BCPA. If starting material remains, irradiate for an additional 4 hours.

  • Quenching and Purification: Open the flask to ambient air to quench the radical cycle. Dilute with diethyl ether and wash with saturated aqueous

    
     and brine. Dry the organic layer over 
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow Step1 Step 1: Assembly Combine 2-BCPA, Olefin, Ru(bpy)3Cl2, LiBF4 in MeCN Step2 Step 2: Degassing Freeze-Pump-Thaw (3 Cycles to remove O2) Step1->Step2 Step3 Step 3: Irradiation Visible Light (Blue LEDs) Room Temp, 16h Step2->Step3 Step4 Step 4: Validation 1H-NMR Checkpoint: Verify loss of cyclopropyl peaks Step3->Step4 Step5 Step 5: Purification Air Quench, Aqueous Workup & Flash Chromatography Step4->Step5

Step-by-step experimental workflow for visible-light mediated [3+2] cycloaddition.

References

  • Amador, A. G. "Controlling Stereoselectivity and Chemoselectivity of Cyclopropyl Ketyl Radical Anions with Visible Light Photocatalysis". University of Wisconsin–Madison. Available at: [Link]

  • Taruya, Y., et al. "Reversible Homolysis of a Carbon–Carbon σ-Bond Enabled by Complexation-Induced Bond-Weakening". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Hopkins, B. A., et al. "Dual Catalysis Strategies in Photochemical Synthesis". National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Benzoyl-cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. Handling specialized reagents like 2-Benzoyl-cyclopropanecarboxylic acid requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the physicochemical properties of the compound and extensive laboratory experience.

Hazard Assessment: Understanding the "Why" Behind the Precautions

2-Benzoyl-cyclopropanecarboxylic acid is a solid organic compound. Its hazard profile is primarily dictated by its carboxylic acid functional group and its physical state as a fine powder.

  • Primary Routes of Exposure: The most significant risks arise from the inhalation of airborne dust and direct contact with the skin and eyes.

  • Health Effects: Like many carboxylic acids, this compound is expected to be an irritant. Safety data for analogous structures, such as cyclopropanecarboxylic acid and benzoic acid, indicate risks of serious eye damage, skin irritation, and respiratory irritation.[1][2][3] Direct contact can lead to irritation or chemical burns, while inhalation of dust may irritate the respiratory tract.[1][3] Therefore, all handling procedures must be designed to mitigate these specific risks.

Core PPE Requirements at a Glance

For immediate operational guidance, the following table summarizes the minimum required PPE for common laboratory tasks involving 2-Benzoyl-cyclopropanecarboxylic acid.

ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Powder Chemical safety goggles & face shieldChemical-resistant gloves (Nitrile minimum, Neoprene recommended)Full-sleeved lab coatRequired if outside a fume hood or if dust is generated. (NIOSH-approved particulate respirator, e.g., N95)[4]
Preparing Solutions Chemical safety goggles (Face shield recommended)Chemical-resistant gloves (Nitrile minimum)Full-sleeved lab coatNot typically required if performed in a certified chemical fume hood.
Running Reactions & Workup Chemical safety gogglesChemical-resistant gloves (Select based on all reagents)Full-sleeved lab coat (Chemical-resistant apron recommended)Not typically required if performed in a certified chemical fume hood.

A Scientist's Insight: Selecting the Right Tool for the Job

Simply wearing PPE is insufficient; selecting the appropriate type and material is critical for ensuring a true barrier against exposure.

Eye and Face Protection

Standard safety glasses are inadequate as they do not protect against dust or splashes from all angles.[5]

  • Chemical Safety Goggles: These are mandatory as they form a seal around the eyes, offering robust protection from airborne powder and accidental splashes.[4]

  • Face Shield: When weighing the solid compound or transferring significant quantities, a face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face from any unexpected dispersal of the powder.[6]

Skin and Body Protection
  • Gloves: There is no universal glove for all chemicals.[5] While nitrile gloves provide a good baseline for splash protection against many acids and solvents, it is crucial to consult a glove compatibility chart for all chemicals being used in the procedure.[7] For prolonged handling or when working with corrosive materials, gloves made of neoprene or natural rubber offer broader resistance to acids.[5] Always inspect gloves for any signs of degradation or puncture before use.

  • Lab Coat and Apron: A full-sleeved, properly fastened lab coat is the minimum requirement. For procedures involving larger volumes or a heightened risk of spills, wearing a chemical-resistant apron over the lab coat provides an additional, more impervious layer of protection.

Respiratory Protection

The fine, crystalline nature of this solid poses a significant inhalation risk.[4]

  • Engineering Controls First: The preferred method for controlling dust is to use engineering controls, such as a certified chemical fume hood or a ventilated balance enclosure.[8][9]

  • When to Use a Respirator: If you must handle the powder in an open lab environment, or if there is any risk of dust generation that cannot be contained, a NIOSH/MSHA-approved respirator is required.[4] A particulate filter (e.g., N95) is typically sufficient for solid dusts.[4]

Procedural Guidance: From Preparation to Disposal

A structured workflow minimizes the potential for error and exposure. The following diagram and steps outline a self-validating system for safe handling.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Operation Phase A 1. Assess Task (Weighing, Dissolving, Reaction) B 2. Review SDS for 2-Benzoyl-cyclopropanecarboxylic acid & all other reagents A->B C 3. Locate & Verify Safety Equipment (Fume Hood, Eyewash, Shower) B->C D 4. Don PPE (Lab Coat, Goggles, Face Shield, Gloves) C->D E 5. Is Dust a Hazard? (e.g., Weighing Solid) D->E F YES: Use Fume Hood or Ventilated Enclosure. Add Respirator if needed. E->F Yes G NO: Proceed with task in designated area (e.g., Fume Hood) E->G No H 6. Perform Chemical Handling F->H G->H I 7. Segregate & Label Waste (Solid, Liquid, Sharps) H->I J 8. Clean Work Area I->J K 9. Doff PPE in Correct Order (Gloves, Face Shield, Goggles, Coat) J->K L 10. Wash Hands Thoroughly K->L

Caption: Logical workflow for PPE selection and safe handling.

Step-by-Step Operational Plan
  • Pre-Operational Safety Check:

    • Confirm the location and operational status of the nearest safety shower and eyewash station.

    • Read the specific Safety Data Sheet (SDS) for the lot of 2-Benzoyl-cyclopropanecarboxylic acid you are using.

    • Ensure your designated work area, preferably a chemical fume hood, is clean and uncluttered.

  • Donning PPE (Putting On):

    • Step 1: Put on your lab coat and fasten it completely.

    • Step 2: Put on chemical safety goggles. If required, put on a face shield over the goggles.

    • Step 3: Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Safe Handling:

    • Perform all manipulations that may generate dust, such as weighing or transferring the solid, within a chemical fume hood or a ventilated enclosure.[8]

    • Use a spatula for transfers to minimize dust. Avoid pouring the solid.

    • If adding the solid to a solvent, add it slowly to prevent splashing.

    • Keep the container closed when not in use.[8]

  • Doffing PPE (Taking Off): This sequence is critical to prevent contaminating your skin.

    • Step 1: Remove gloves using a technique that avoids touching the outer surface with your bare hands.

    • Step 2: Remove the face shield (if used).

    • Step 3: Remove your lab coat.

    • Step 4: Remove your safety goggles.

    • Step 5: Wash your hands and arms thoroughly with soap and water.[1][3][8]

Spill, Exposure, and Disposal Protocols

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]

  • Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected skin area thoroughly with soap and water. Seek medical advice if irritation persists.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]

Spill Cleanup

For a small spill of the solid, carefully sweep it up without creating dust and place it into a sealed, labeled container for disposal. Avoid using a vacuum cleaner unless it is specifically designed for hazardous dust.

Waste Disposal

All waste containing 2-Benzoyl-cyclopropanecarboxylic acid must be treated as chemical waste.

  • Place it in a clearly labeled, sealed waste container.[10]

  • Do not mix it with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and national regulations for hazardous waste disposal.[2]

By adhering to this comprehensive guide, you can confidently handle 2-Benzoyl-cyclopropanecarboxylic acid, ensuring both your personal safety and the integrity of your research.

References

  • TCI Chemicals. (2025, May 6). Safety Data Sheet.
  • Benchchem. (2025). Personal protective equipment for handling Capraminopropionic acid.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet (2-Benzoylbenzoic acid).
  • Merck. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet (1H-Indole-2-carboxylic acid).
  • Sigma-Aldrich. (n.d.). cis-2-Benzoyl-cyclopropanecarboxylic acid.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet (Cyclopropanecarboxylic acid).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet (Benzoic Acid).
  • Ketone Pharma. (2024, August 28). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Cyclopropane Carboxylic Acid Material Safety Data Sheet.

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzoyl-cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Benzoyl-cyclopropanecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.